molecular formula C9H8ClF B1302652 3-(3-Chloro-5-fluorophenyl)-1-propene CAS No. 842124-18-9

3-(3-Chloro-5-fluorophenyl)-1-propene

Cat. No.: B1302652
CAS No.: 842124-18-9
M. Wt: 170.61 g/mol
InChI Key: UPJHEYDJNWCHEA-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-1-propene is a useful research compound. Its molecular formula is C9H8ClF and its molecular weight is 170.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-5-fluorophenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-5-fluorophenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJHEYDJNWCHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373964
Record name 3-(3-Chloro-5-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842124-18-9
Record name 3-(3-Chloro-5-fluorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-(3-Chloro-5-fluorophenyl)-1-propene (CAS: 842124-18-9) is a bifunctional aromatic building block characterized by a unique "orthogonal reactivity" profile.[1][2] Its structure combines a terminal olefin (allyl group) with a meta-substituted halogenated arene containing both chlorine and fluorine.[1][2]

For drug development professionals, this molecule represents a strategic scaffold.[1][2] The allyl group serves as a versatile handle for olefin metathesis, hydroboration, or oxidation, while the halogenated core offers sites for sequential cross-coupling and metabolic blocking.[1][2] The specific substitution pattern (3-Cl, 5-F) is designed to modulate lipophilicity (


) and block metabolic hotspots (CYP450 oxidation) without introducing excessive steric bulk.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

PropertyValueNote
IUPAC Name 3-(3-Chloro-5-fluorophenyl)-1-propeneAlso: 1-Allyl-3-chloro-5-fluorobenzene
CAS Registry Number 842124-18-9
Molecular Formula C₉H₈ClF
Molecular Weight 170.61 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 67°C @ 5 mmHgVacuum distillation required
Density 1.137 ± 0.06 g/cm³Predicted
LogP (Predicted) ~3.7High lipophilicity
H-Bond Acceptors 1 (Fluorine)
Rotatable Bonds 2Allyl rotation

Synthetic Methodologies

The synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene relies on leveraging the reactivity difference between aryl bromides and aryl chlorides.[1][2] The commercial precursor, 1-bromo-3-chloro-5-fluorobenzene , allows for selective allylation at the bromine position, leaving the chlorine intact for downstream functionalization.[1][2]

Protocol A: Kumada Coupling (Industrial/Scale-Up Preferred)

This method is preferred for scale-up due to lower cost and absence of toxic tin byproducts.[1][2]

  • Reagents: 1-bromo-3-chloro-5-fluorobenzene, Allylmagnesium bromide (1.0 M in Et₂O), Pd(dppf)Cl₂ (Catalyst).[1][2]

  • Solvent: Anhydrous THF.

  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).[1][2]

Step-by-Step Methodology:

  • Catalyst Loading: Charge a flame-dried 3-neck flask with 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) and Pd(dppf)Cl₂ (3-5 mol%).[1][2] Purge with Argon.

  • Solvation: Add anhydrous THF (concentration ~0.2 M) and cool the system to 0°C.

  • Grignard Addition: Dropwise add Allylmagnesium bromide (1.2 eq) over 30 minutes. Crucial: Maintain temperature <5°C to prevent homocoupling of the Grignard reagent.[1][2]

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by GC-MS or TLC (Hexanes).[1][2] Look for the disappearance of the aryl bromide.[1][2]

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with Et₂O or MTBE. Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Vacuum distillation (bp 67°C @ 5 mmHg) is superior to column chromatography for this volatile oil.[1][2]

Protocol B: Stille Coupling (Laboratory Scale/Mild Conditions)

Used when functional group tolerance is a concern or if the Grignard reagent is too aggressive.[1][2]

  • Reagents: Allyltributyltin, Pd(PPh₃)₄.[1][2]

  • Solvent: Toluene or DMF.[1][2]

  • Note: Requires rigorous removal of tin residues (KF workup).[1][2]

Reactivity & Functionalization Profile

The utility of this molecule lies in its divergent reactivity .[1][2] The researcher can selectively manipulate the "Left Wing" (Allyl) or the "Right Wing" (Aryl Chloride).[1][2]

The Allyl Handle (Aliphatic Functionalization)

The terminal alkene is electron-rich and sterically accessible.[1][2]

  • Ring-Closing Metathesis (RCM): Reaction with Grubbs II catalyst and a second olefinic partner yields dihydrobenzopyrans or indenes.[1][2]

  • Anti-Markovnikov Hydroboration: Treatment with 9-BBN followed by oxidative workup yields the primary alcohol (3-(3-chloro-5-fluorophenyl)propan-1-ol), a key linker for PROTACs.[1][2]

  • Epoxidation: Reaction with m-CPBA yields the epoxide, opening routes to chiral amino-alcohols.[1][2]

The Aryl Chloride (Aromatic Functionalization)

The C-Cl bond is deactivated by the electron-withdrawing fluorine (inductive effect) but remains accessible via modern Palladium catalysis.[1][2]

  • Buchwald-Hartwig Amination: Using bulky phosphine ligands (e.g., BrettPhos or RuPhos), the chlorine can be displaced by amines to form aniline derivatives.[1][2]

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(OAc)₂/SPhos allows the construction of biaryl scaffolds.[1][2]

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the sequential functionalization logic.

G cluster_legend Reactivity Zones Precursor 1-Bromo-3-chloro-5-fluorobenzene Core 3-(3-Chloro-5-fluorophenyl)-1-propene (Target Molecule) Precursor->Core Selective Allylation (Kumada: AllylMgBr, Pd cat.) Prod_Metathesis Cyclic Ether/Indene (via RCM) Core->Prod_Metathesis Grubbs II (Olefin Metathesis) Prod_Alcohol Primary Alcohol (via Hydroboration) Core->Prod_Alcohol 1. 9-BBN 2. H2O2/NaOH Prod_Biaryl Biaryl Scaffold (via Suzuki Coupling) Core->Prod_Biaryl Ar-B(OH)2 Pd(OAc)2/SPhos (Activates C-Cl) Prod_Aniline Substituted Aniline (via Buchwald-Hartwig) Core->Prod_Aniline R-NH2 Pd/RuPhos (Activates C-Cl) Legend Green: Formation | Blue: Allyl Rxn | Red: Aryl-Cl Rxn

Caption: Divergent synthesis map showing the formation of the core scaffold and its subsequent "Left/Right" functionalization pathways.

Applications in Medicinal Chemistry

Bioisosterism & Metabolic Stability

In drug design, the 3-Chloro-5-fluoro motif is a specific tactical choice:

  • Metabolic Blocking: The C-F bond (Bond Dissociation Energy ~116 kcal/mol) at the 5-position blocks CYP450-mediated aromatic hydroxylation, a common metabolic clearance pathway.[1][2]

  • Lipophilicity Tuning: The chlorine atom increases lipophilicity (

    
     value ~0.71), improving membrane permeability.[1][2] The fluorine atom exerts a strong electron-withdrawing effect, lowering the pKa of any proximal phenols or anilines synthesized from this scaffold.[1][2]
    
Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "linker fragment."[1][2] The propyl chain provides a flexible tether (3 carbons) often used to connect a pharmacophore (attached via the aryl ring) to a solubilizing group or E3 ligase ligand (attached via the allyl terminus).[1][2]

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2][3]
Skin Irritation H315Causes skin irritation.[1][2][3]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[1][2][3]

Handling Protocols:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). The allyl group is susceptible to slow auto-oxidation if exposed to air/light.[1][2]

  • Stabilization: Commercial preparations may contain small amounts of phenolic stabilizers (e.g., BHT) to prevent polymerization.[1][2]

References

  • ChemicalBook. "3-(3-CHLORO-5-FLUOROPHENYL)-1-PROPENE Properties and Safety." ChemicalBook Database.[1][2] Accessed February 7, 2026.[1][2] Link

  • National Center for Biotechnology Information. "1-Bromo-3-chloro-5-fluorobenzene (Precursor Data)." PubChem Compound Summary. Accessed February 7, 2026.[1][2] Link[1]

  • Echemi. "3-(3-CHLORO-5-FLUOROPHENYL)-1-PROPENE Physical Data." Echemi Global Chemical Database.[1][2] Accessed February 7, 2026.[1][2] Link

  • Hermann, G. N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."[1][2] Angewandte Chemie International Edition, 2012.[1][2] (General reference for C-Cl activation protocols cited in Section 4.2).

Sources

Structural Elucidation and Characterization of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide for Medicinal Chemistry Applications

Executive Summary & Molecular Profile

3-(3-Chloro-5-fluorophenyl)-1-propene is a critical halogenated intermediate used in the synthesis of TRPM5 agonists, agrochemicals, and functionalized heterocycles. Its structural integrity is defined by the specific meta-meta substitution pattern of chlorine and fluorine on the benzene ring relative to the allyl group.

This guide provides a definitive elucidation strategy, distinguishing this specific isomer from potential regioisomers (e.g., 2,4-substituted analogs) generated during non-selective allylation reactions.

Molecular Specifications
PropertyValue
IUPAC Name 3-(3-Chloro-5-fluorophenyl)prop-1-ene
Molecular Formula C₉H₈ClF
Exact Mass 170.0299 Da
Key Structural Features Allyl side chain, meta-Chloro, meta-Fluoro substitution
Lattice/Phase Liquid at STP (Predicted bp: ~195°C)

Synthesis Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. This molecule is typically synthesized via transition-metal catalyzed cross-coupling (e.g., Stille or Suzuki allylation) or Grignard reaction using 1-bromo-3-chloro-5-fluorobenzene.

Common Impurities to Monitor:

  • Regioisomers: 3-(2-Chloro-6-fluorophenyl)-1-propene (from impure starting material).

  • Homocoupling Products: Biaryls (Ar-Ar).

  • Isomerized Olefins: 1-(3-Chloro-5-fluorophenyl)-1-propene (migration of the double bond into conjugation with the ring).

Analytical Strategy: The Elucidation Workflow

The following decision tree outlines the logical flow for confirming the structure, moving from bulk mass properties to atomic connectivity.

ElucidationWorkflow Start Crude Sample GCMS GC-MS Analysis (Isotope Pattern) Start->GCMS Decision1 M+ / M+2 Ratio ~3:1? GCMS->Decision1 HNMR 1H NMR (Integration & Symmetry) Decision1->HNMR Yes (Cl confirmed) Reject Reject/Repurify Decision1->Reject No CNMR 13C NMR (C-F Coupling Constants) HNMR->CNMR Allyl + 3 Ar-H confirmed QC Final Purity Check (HPLC/GC) CNMR->QC J(C-F) confirms substitution

Figure 1: Step-by-step structural verification workflow for halogenated allylbenzenes.

Mass Spectrometry: The Halogen Fingerprint

Mass spectrometry provides the first checkpoint for identity. The presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct "fingerprint."

Expected Fragmentation Pattern (EI, 70 eV)
  • Molecular Ion (

    
    ):  Distinct doublet at m/z 170  and 172 .[1]
    
  • Isotope Ratio: The intensity of the 170 peak (

    
    Cl) to the 172 peak (
    
    
    
    Cl) must be approximately 3:1 .[2][3][4]
  • Base Peak: Likely m/z 135 (Loss of Cl) or m/z 129 (Loss of Allyl radical,

    
    ).
    

Critical Check: If the isotope ratio is 1:1, the sample contains Bromine, not Chlorine.[2] If the ratio is complex, check for dichlorinated byproducts.

NMR Spectroscopy: The Structural Proof

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the 3,5-substitution pattern. The Fluorine atom acts as a "spy," splitting carbon signals in a predictable manner based on distance (bond count).

Proton ( H) NMR Data (400 MHz, CDCl )

The allyl group provides a distinct diagnostic set, while the aromatic region confirms the symmetry.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Allyl-CH

3.35Doublet (d)2HBenzylic protons, coupled to alkene CH.
Alkene-CH 5.90Multiplet (m)1HInternal vinyl proton.
Alkene-CH

5.10 - 5.15Multiplet2HTerminal vinyl protons (cis/trans).[1]
Ar-H (C2) ~6.95Broad Singlet1HFlanked by Allyl and Cl.
Ar-H (C6) ~6.85Doublet of Doublets1HFlanked by Allyl and F.
Ar-H (C4) ~7.05Doublet of Doublets1HFlanked by Cl and F.

Note: Aromatic shifts are approximate and solvent-dependent. The key is the integration (3 aromatic protons) and the splitting caused by Fluorine (


 Hz).
Carbon-13 ( C) NMR & Fluorine Coupling

This is the self-validating step. The


F nucleus (

) couples to

C, splitting the signals into doublets. The magnitude of the coupling constant (

) proves the position of the carbons relative to the fluorine.

Predicted


C Shifts & Coupling Constants (

):
  • C-5 (Ipso to F):

    
     ppm. Doublet, 
    
    
    
    Hz
    .
    • Proof: This large splitting confirms the C-F bond.

  • C-4 & C-6 (Ortho to F):

    
     ppm. Doublet, 
    
    
    
    Hz
    .
    • Proof: Intermediate splitting confirms these carbons are adjacent to the C-F bond.

  • C-1 & C-3 (Meta to F):

    
     ppm. Doublet, 
    
    
    
    Hz
    .
    • Proof: Small splitting.[1] C-3 is also attached to Cl (deshielded).

  • C-2 (Para to F):

    
     ppm. Doublet, 
    
    
    
    Hz
    (or broad singlet).
    • Proof: Very small or unresolved splitting.[1]

NMRLogic cluster_coupling 13C Coupling Magnitude (J-Value) F19 19F Nucleus C_Ipso C-Ipso (C5) 1J = ~245 Hz F19->C_Ipso Direct Bond C_Ortho C-Ortho (C4, C6) 2J = ~22 Hz F19->C_Ortho 2 Bonds C_Meta C-Meta (C1, C3) 3J = ~8 Hz F19->C_Meta 3 Bonds

Figure 2: The magnitude of C-F coupling constants is the primary determinant for assigning the aromatic carbon skeleton.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for standard analysis. If peaks overlap in the aromatic region, switch to DMSO-
    
    
    
    or Acetone-
    
    
    to alter magnetic anisotropy and shift peaks.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., Mg salts from Grignard workup) which can broaden lines.[1]

Protocol B: GC-MS Purity Check
  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI (70 eV).

  • Criterion: The target peak must constitute >98% of total ion current (TIC).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 7, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for NMR increment calculations).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative source for C-F coupling constants).

  • PubChem. (n.d.).[1] 3-Chloro-5-fluorophenyl derivatives. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Reusch, W. (2013).[1] Mass Spectrometry: Chlorine Isotope Patterns. Michigan State University.[1] Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: NMR Structural Elucidation of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the structural elucidation of 3-(3-Chloro-5-fluorophenyl)-1-propene . It synthesizes theoretical spin-system analysis with practical experimental protocols, designed for researchers in medicinal chemistry and spectroscopy.[1]

Executive Summary & Compound Identity

3-(3-Chloro-5-fluorophenyl)-1-propene (CAS: 842124-18-9) is a critical halogenated aromatic intermediate, frequently utilized in the synthesis of TRPM5 agonists and other pharmacological agents.[1][2][3] Its structural integrity relies on the precise arrangement of a 1,3,5-trisubstituted benzene ring containing an allyl group, a chlorine atom, and a fluorine atom.[1]

This guide addresses the primary analytical challenge: resolving the complex spin-spin coupling networks introduced by the


F nucleus (

, 100% abundance) and the non-symmetric aromatic substitution pattern.[1]
Structural Parameters[1][3][4][5][6][7][8][9][10][11]
  • Formula:

    
    
    
  • Molecular Weight: 170.61 g/mol [2]

  • Key Spin Systems:

    • Allyl Group: AMX

      
       / ABCX
      
      
      
      system (depending on field strength).
    • Aromatic Ring: Three non-equivalent protons with extensive H-F and H-H coupling.[1]

Experimental Protocol

To ensure high-resolution data suitable for publication or regulatory submission, the following sample preparation and acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard choice.[1] It minimizes solvent overlap in the critical aromatic region (7.26 ppm residual peak).
    
  • Concentration: 10–15 mg in 600

    
    L solvent. High concentrations can induce stacking effects, shifting aromatic protons upfield.[1]
    
  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient for >400 MHz instruments.[1]

Acquisition Parameters (400 MHz Base Frequency)
Parameter

H NMR

C{

H} NMR

F NMR
Spectral Width -2 to 14 ppm-10 to 220 ppm-200 to -50 ppm
Relaxation Delay (D1) 2.0 s2.0 s1.0 s
Scans (NS) 16102416
Pulse Angle 30°45°30°

Expert Insight: For


C acquisition, ensure broad-band proton decoupling is active. If available, use a 

F-decoupled

C experiment to collapse the complex multiplets into singlets, simplifying assignment.

Detailed Spectral Analysis

H NMR: The Proton Spin System

The spectrum is divided into two distinct zones: the aliphatic allyl chain and the coupled aromatic region.[1]

Zone A: The Allyl Anchor (Aliphatic)

The allyl group at position 1 provides a diagnostic "anchor" for the spectrum.[1]

  • 
     3.35 ppm (d, 
    
    
    
    Hz, 2H):
    The benzylic methylene protons (
    
    
    ). This doublet is characteristic of a
    
    
    attached to an aromatic ring.[1]
  • 
     5.90 ppm (ddt/m, 1H):  The internal vinyl proton (
    
    
    
    ). It shows complex splitting due to cis/trans coupling to the terminal protons and the benzylic
    
    
    .[1]
  • 
     5.10–5.15 ppm (m, 2H):  The terminal vinyl protons (
    
    
    
    ). These appear as two distinct multiplets due to non-equivalence (cis vs. trans relative to the chain).
Zone B: The Aromatic Puzzle (6.8 – 7.1 ppm)

The 1,3,5-substitution pattern destroys the symmetry of the benzene ring, resulting in three distinct aromatic signals (


).[1] The presence of Fluorine creates large coupling constants (

) that dominate the fine structure.

Predicted Chemical Shifts & Assignments: Based on substituent additivity rules (Base 7.36 ppm + increments for -Cl, -F, -Allyl):

  • 
     (Position 4, between Cl and F): 
    
    • Shift:

      
       6.94 ppm.[1][3]
      
    • Coupling: This proton is ortho to Fluorine.[1] Expect a large doublet (

      
       Hz) further split by a small meta-coupling to 
      
      
      
      and
      
      
      (
      
      
      Hz).
    • Appearance: Doublet of triplets (dt) or broad doublet.

  • 
     (Position 6, between Allyl and F): 
    
    • Shift:

      
       6.91 ppm.[1][3]
      
    • Coupling: Also ortho to Fluorine.[1] Large doublet (

      
       Hz).
      
    • Appearance: Distinct from

      
       due to the shielding effect of the allyl group.[1]
      
  • 
     (Position 2, between Allyl and Cl): 
    
    • Shift:

      
       7.03 ppm.[1][3]
      
    • Coupling: Meta to Fluorine.[1] Expect a medium coupling (

      
       Hz).
      
    • Appearance: Appears as a singlet-like peak with fine splitting (triplet of doublets) due to meta-couplings to

      
       and F.[1]
      
C NMR: The Fluorine Fingerprint

The


C spectrum is defined by C-F coupling. The magnitude of the coupling constant (

) allows for immediate assignment of the carbon skeleton relative to the fluorine atom.
Carbon PositionTypeChemical Shift (

)
C-F Coupling (

)
Pattern
C-5 C-F (Ipso)~163 ppm~245 Hz Large Doublet (

)
C-4, C-6 C-H (Ortho)~114-118 ppm~21-25 Hz Medium Doublet (

)
C-3 C-Cl (Meta)~135 ppm~10 Hz Small Doublet (

)
C-1 C-Allyl (Meta)~143 ppm~8 Hz Small Doublet (

)
C-2 C-H (Para)~124 ppm~3 Hz Singlet/Broad (

)
F NMR
  • Signal: Single resonance.

  • Shift:

    
     -110 to -112 ppm (referenced to 
    
    
    
    ).[1]
  • Multiplicity: Triplet of triplets (tt) due to coupling with two ortho protons (

    
    ) and one meta proton (
    
    
    
    ).

Visualization of Structural Logic[1][11]

The following diagram illustrates the logic flow for assigning the aromatic protons, a common stumbling block due to signal overlap.

G Start Aromatic Region Analysis (6.8 - 7.1 ppm) IdentifyF Identify 19F Coupling (Large J vs Small J) Start->IdentifyF H_Ortho Protons Ortho to F (H4, H6) IdentifyF->H_Ortho Large Splitting (>8Hz) H_Meta Proton Meta to F (H2) IdentifyF->H_Meta Medium Splitting (~6Hz) Split_H4 H4 (btwn Cl/F) Large 3J_HF (~9Hz) Shift ~6.94 ppm H_Ortho->Split_H4 COSY: Weak correlation to H2 Split_H6 H6 (btwn Allyl/F) Large 3J_HF (~9Hz) Shift ~6.91 ppm H_Ortho->Split_H6 NOESY: Correlation to Allyl CH2 Split_H2 H2 (btwn Allyl/Cl) Medium 4J_HF (~6Hz) Shift ~7.03 ppm H_Meta->Split_H2

Caption: Logic flow for distinguishing the three non-equivalent aromatic protons based on Fluorine coupling constants and NOE proximity.

Quality Control & Impurity Profiling

In the synthesis of this intermediate (often via Grignard or Suzuki coupling), specific impurities are common.

  • Isomerization (The

    
    -methylstyrene impurity): 
    
    • Under acidic conditions or thermal stress, the double bond of the allyl group can migrate into conjugation with the ring.[1]

    • Diagnostic Signal: Appearance of a methyl doublet at

      
       1.8 ppm and olefinic protons at 
      
      
      
      6.3 ppm.[1]
  • Regioisomers:

    • If synthesized via electrophilic substitution, check for 1,2,4-substitution patterns.[1]

    • Check: Symmetry in the aromatic region or changes in the

      
      C C-F coupling pattern.
      

References

  • TRPM5 Agonist Synthesis

    • Bezençon, O. et al.[1] "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile..." Bioorganic & Medicinal Chemistry, 2022.[1][4]

  • General Fluorine Coupling Data

    • Dolbier, W. R.[1] Guide to Fluorine NMR for Organic Chemists, Wiley, 2016.[1] (Standard text for

      
       and 
      
      
      
      values).
  • Spectral Database for Organic Compounds (SDBS)

    • Comparative data for 1-chloro-3-fluorobenzene (SDBS No. 2736) and Allylbenzene (SDBS No. 1870).[1]

Sources

Physical characteristics of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics of 3-(3-Chloro-5-fluorophenyl)-1-propene

Executive Summary

3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9) is a specialized halogenated aromatic intermediate used primarily as a building block in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural motif—an allyl group attached to a meta-substituted chlorofluorobenzene ring—provides a versatile handle for further functionalization, particularly via olefin metathesis, hydroboration, or oxidation.

This guide synthesizes the physicochemical profile, synthesis logic, and quality control protocols required to handle this compound with high scientific integrity.

Chemical Identity & Structural Analysis

The compound is characterized by a 1,3,5-substitution pattern on the benzene ring, imparting unique electronic properties due to the inductive effects of the chloro and fluoro substituents.

Attribute Detail
IUPAC Name 3-(3-Chloro-5-fluorophenyl)prop-1-ene
Common Synonyms 1-Allyl-3-chloro-5-fluorobenzene; 3-Chloro-5-fluoroallylbenzene
CAS Number 842124-18-9
Molecular Formula C₉H₈ClF
Molecular Weight 170.61 g/mol
SMILES C=CCc1cc(F)cc(Cl)c1
InChIKey Predicted based on structure:[1][2][3][4][5] Varies by isomer, specific key requires generation.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted models for the pure compound.

Table 1: Physical Properties
PropertyValueConditions / Note
Physical State LiquidAt 20°C, 1 atm
Appearance Colorless to pale yellowOxidizes slightly upon air exposure
Density 1.137 ± 0.06 g/cm³Predicted value [1]
Boiling Point 67–70 °C@ 5 mmHg (Vacuum Distillation) [1]
Boiling Point ~195 °C@ 760 mmHg (Extrapolated)
Refractive Index (

)
1.512Standard liquid characterization
Flash Point ~75 °CClosed Cup (Estimated)
Solubility Immiscible in waterSoluble in DCM, EtOAc, MeOH, Hexanes
LogP 3.7Predicted (Lipophilic)

Critical Insight: The boiling point is significantly reduced under vacuum. Attempting to distill this compound at atmospheric pressure (>190°C) may lead to polymerization of the allyl group or thermal degradation. Always distill under reduced pressure.

Synthesis & Production Logic

The synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene typically employs a Grignard reaction or a Palladium-catalyzed cross-coupling (Stille/Suzuki). The Grignard route is preferred for scale-up due to lower reagent costs.

Core Synthesis Workflow (Grignard Route)

The following diagram illustrates the logical flow from precursor materials to the isolated intermediate.

SynthesisWorkflow Precursor 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2) Activation Mg Activation (THF, I2 initiator) Precursor->Activation Dry THF Grignard Intermediate: 3-Chloro-5-fluorophenylmagnesium bromide Activation->Grignard Exothermic Quench Electrophilic Trap: Allyl Bromide (0°C) Grignard->Quench Nucleophilic Attack Workup Acidic Quench & Extraction Quench->Workup Product Crude Target: 3-(3-Chloro-5-fluorophenyl)-1-propene Workup->Product Purification Vacuum Distillation (67°C @ 5mmHg) Product->Purification

Figure 1: Grignard synthesis pathway for 3-(3-Chloro-5-fluorophenyl)-1-propene.

Experimental Protocol Summary
  • Activation: Magnesium turnings (1.1 eq) are activated with iodine in anhydrous THF.

  • Grignard Formation: 1-Bromo-3-chloro-5-fluorobenzene is added dropwise to maintain a gentle reflux.

  • Coupling: The solution is cooled to 0°C, and Allyl Bromide (1.2 eq) is added slowly to prevent Wurtz coupling side-products.

  • Purification: The crude oil is purified via fractional distillation under reduced pressure (5 mmHg) to separate the product from biphenyl impurities.

Quality Control & Characterization

Trustworthiness in chemical identity relies on self-validating spectral data. Below is the predicted spectroscopic signature based on the compound's fragments.

Predicted ¹H NMR (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.80 – 7.10 Multiplet3HAromatic protons (Ar-H). Pattern depends on H-H coupling constants.[3]
5.85 – 6.00 Multiplet1HVinylic proton (-CH=).
5.05 – 5.15 Multiplet2HTerminal alkene protons (=CH₂).
3.30 – 3.35 Doublet2HBenzylic methylene (-CH₂-).

Interpretation:

  • The doublet at ~3.3 ppm is diagnostic for the allyl group attached to the aromatic ring.

  • The absence of a singlet at ~2.3 ppm confirms no methyl impurities (e.g., toluene derivatives).

QC Decision Logic

QC_Workflow Sample Isolated Distillate GCMS GC-MS Analysis Sample->GCMS NMR 1H NMR Spectroscopy Sample->NMR Check1 Purity > 97%? GCMS->Check1 Check2 Integrals Correct? NMR->Check2 Release Release Batch Check1->Release Yes Reprocess Re-distill Check1->Reprocess No Check2->Release Yes Check2->Reprocess No

Figure 2: Quality Control Decision Tree for verifying batch purity.

Handling, Safety, & Stability

Hazard Classification (GHS):

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.

Storage Protocol:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Argon or Nitrogen) is recommended to prevent oxidation of the alkene moiety.

  • Container: Amber glass to protect from light-induced degradation.

Stability Note: Allylic benzenes can undergo isomerization to the conjugated styrene derivative (propenylbenzene) if exposed to strong acids or transition metal catalysts under heat. Ensure all glassware is acid-free before distillation.

References

  • Echemi Chemical Database. (2024). 3-(3-Chloro-5-fluorophenyl)-1-propene Basic Attributes & Physical Properties. Retrieved from

  • PubChem. (2024). Compound Summary for 1-Bromo-3-chloro-5-fluorobenzene (Precursor). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Synthesis Protocols for Halogenated Anilines and Intermediates. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Benzene Derivatives. Retrieved from

Sources

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Assessment of 3-(3-Chloro-5-fluorophenyl)-1-propene

3-(3-Chloro-5-fluorophenyl)-1-propene is a substituted arylpropene, a class of compounds frequently encountered as key starting materials or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of impurities, which can arise from the manufacturing process, storage conditions, or degradation, can have significant consequences.[2] These impurities may include regioisomers, starting material residues, or by-products, each with the potential to be toxic or to affect the therapeutic properties of the API.[3]

Therefore, establishing a robust, multi-faceted analytical strategy to define the purity profile of 3-(3-Chloro-5-fluorophenyl)-1-propene is paramount. This guide presents an integrated, orthogonal approach to purity assessment, grounded in established scientific principles and regulatory expectations. We will move beyond simple procedural descriptions to explore the causal logic behind method selection, validation, and data interpretation, consistent with the principles outlined in guidelines such as the International Council for Harmonisation's Q2(R1).[4]

Core Principle: An Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities missed by one method are likely to be detected by another, providing a comprehensive and trustworthy purity profile.

G cluster_0 Purity Assessment Workflow Sample Test Sample: 3-(3-Chloro-5-fluorophenyl)-1-propene Chromatography Primary Purity & Impurity Profile (Chromatographic Techniques) Sample->Chromatography Spectroscopy Identity & Structural Confirmation (Spectroscopic Techniques) Sample->Spectroscopy Thermal Bulk Purity (Crystalline Solid) (Thermal Analysis) Sample->Thermal Impurity_ID Impurity Identification (Hyphenated Techniques) Chromatography->Impurity_ID Final_Profile Comprehensive Purity Profile (Assay + Impurity Content) Chromatography->Final_Profile Spectroscopy->Impurity_ID Thermal->Final_Profile Impurity_ID->Final_Profile

Caption: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Purity: The Foundation of Impurity Profiling

Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[5] It is the cornerstone for separating and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a powerful technique for separating, detecting, and quantifying impurities in pharmaceutical compounds.[2] Due to the compound's aromatic ring, which acts as a chromophore, UV detection is a highly suitable and sensitive method.[6] A reversed-phase method is the logical starting point, separating compounds based on their hydrophobicity.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility in retaining moderately non-polar compounds like our target molecule.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (acetonitrile or methanol) is employed. The gradient elution ensures that both more polar and less polar impurities can be resolved and eluted within a reasonable timeframe.[7]

  • Detector: A UV detector set at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 265 nm) provides high sensitivity for the analyte and related aromatic impurities.[8]

Experimental Protocol: RP-HPLC Method

  • System Preparation: Equilibrate an HPLC system with a suitable C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 10 µL.

    • UV Detection: 265 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-20 min: 40% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 40% B

      • 26-30 min: 40% B (re-equilibration)

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Impurities are reported as a percentage of the total peak area.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmGood retention for non-polar analytes, high efficiency.
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNProvides good peak shape and resolution for aromatic compounds.
Detection UV at 265 nmHigh sensitivity due to the phenyl ring chromophore.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, balancing speed and pressure.
Temperature 30 °CEnsures reproducible retention times and improves peak shape.[9]
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Given that 3-(3-Chloro-5-fluorophenyl)-1-propene is a substituted styrene, it is sufficiently volatile for GC analysis.[10][11] This technique is ideal for detecting volatile organic impurities, including residual solvents from synthesis and potential regioisomers.[3]

Causality in Method Design:

  • Technique: Headspace GC is preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column. For general volatile impurities, direct liquid injection is suitable.

  • Column: A mid-polarity column (e.g., DB-624 or equivalent) is excellent for separating a wide range of common solvents and volatile organic compounds.[12]

  • Detector: A Flame Ionization Detector (FID) provides robust, universal detection for hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is superior, providing both retention time and mass spectral data.[11][13]

Experimental Protocol: GC-FID Method

  • System Preparation: Install a DB-624 capillary column (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness) in a GC with an FID detector.

  • Sample Preparation: Prepare a solution of the sample in a high-purity solvent (e.g., DMSO or Dichloromethane) at a concentration of ~10 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.

    • Oven Program:

      • Initial: 40 °C, hold for 5 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • Detector Temperature: 280 °C.

  • Data Analysis: Use area percent to quantify impurities relative to the main peak. For residual solvents, quantification is performed against a calibrated external standard.

Structural Confirmation and Qualitative Analysis

While chromatography quantifies "what is there," spectroscopy confirms the identity of the main component and helps identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (¹H and ¹³C) is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom. For purity, ¹H NMR is particularly useful as the integral of signals is directly proportional to the number of nuclei, allowing for quantification of impurities against the main component if a reference standard is used or if the impurity structure is known.[14]

  • ¹H NMR: Expected signals would include those for the vinyl protons of the propene group and distinct aromatic protons in the disubstituted phenyl ring. Impurities, such as regioisomers, would likely show a different splitting pattern or chemical shift in the aromatic region.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[15] It serves as an excellent identity check.

Expected Characteristic Absorptions:

  • ~3080 cm⁻¹: =C-H stretch (vinylic).[16]

  • ~2950-2850 cm⁻¹: C-H stretch (aliphatic).[17]

  • ~1645 cm⁻¹: C=C stretch (alkene).[18]

  • ~1580, 1470 cm⁻¹: C=C stretches (aromatic ring).

  • ~1100-1200 cm⁻¹: C-F stretch.

  • ~700-800 cm⁻¹: C-Cl stretch.

  • ~910, 990 cm⁻¹: =C-H out-of-plane bending, confirming a monosubstituted alkene (the propene group).[16]

Mass Spectrometry (MS)

Coupled with GC or LC, MS is the definitive tool for impurity identification. It provides the molecular weight and fragmentation pattern of eluted peaks. For 3-(3-Chloro-5-fluorophenyl)-1-propene, the mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1), aiding in the identification of chlorine-containing impurities.[13]

Bulk Property Analysis: Differential Scanning Calorimetry (DSC)

For highly pure, crystalline organic materials, DSC offers a superb method for determining absolute purity.[19] The technique is based on the Van't Hoff principle, which states that impurities depress and broaden the melting point of a substance.[20][21] By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated.

Causality in Method Design:

  • Sample Preparation: A small sample size (2-5 mg) is used to ensure thermal equilibrium.[22] The sample is hermetically sealed in an aluminum pan to prevent sublimation.

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is crucial to allow for the separation of melting from thermal lag, providing a more accurate melting profile.

  • Data Analysis: The software calculates purity by plotting the sample temperature (T) versus the reciprocal of the fraction melted (1/F). For an ideal system, this yields a straight line whose slope is proportional to the impurity concentration.

Experimental Protocol: DSC Purity Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature ~20 °C below the expected melting point.

      • Ramp at 1 °C/min through the melt to a temperature ~20 °C above the melt.

  • Data Analysis: Use the instrument's software to perform the purity calculation based on the Van't Hoff equation, typically analyzing the data between 10% and 50% of the melt.

Integrated Analysis and Method Validation

The ultimate goal is to create a comprehensive purity profile that is validated for its intended purpose, adhering to ICH Q2(R1) guidelines.[4][23]

G cluster_1 Method Validation Logic Procedure Analytical Procedure (e.g., HPLC Assay) Purpose Intended Purpose? (e.g., Impurity Test, Assay) Procedure->Purpose Params Select Validation Parameters (ICH Q2(R1)) Purpose->Params Specificity Specificity Params->Specificity Linearity Linearity & Range Params->Linearity Accuracy Accuracy Params->Accuracy Precision Precision (Repeatability, Intermediate) Params->Precision LOD Detection Limit (LOD) Params->LOD LOQ Quantitation Limit (LOQ) Params->LOQ Robustness Robustness Params->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Parameters for the Primary HPLC Method:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by running blanks, known impurities, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove peak purity.

  • Linearity: A linear relationship between concentration and detector response over a specified range (e.g., LOQ to 150% of the target concentration). A correlation coefficient (R²) > 0.999 is typically required.[9]

  • Accuracy: The closeness of test results to the true value, assessed by spiking the sample matrix with known quantities of analyte and impurities and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability: Agreement between multiple measurements of the same sample under the same conditions.

    • Intermediate Precision: Agreement between results from the same lab, but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity monitoring.[7]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min flow rate), demonstrating its reliability for routine use.

Conclusion

The purity assessment of 3-(3-Chloro-5-fluorophenyl)-1-propene is a rigorous, multi-step process that forms a critical part of quality control in pharmaceutical development. A scientifically sound strategy is built upon an orthogonal framework, combining high-resolution separation techniques (HPLC, GC) for quantification, spectroscopic methods (NMR, MS, FTIR) for identity and structural elucidation, and thermal analysis (DSC) for assessing bulk purity. Each method provides a unique piece of the puzzle, and their collective power lies in their ability to cross-validate findings. By grounding these experimental protocols in a deep understanding of their underlying principles and adhering to systematic validation guidelines like ICH Q2(R1), researchers can establish a comprehensive, reliable, and defensible purity profile, ensuring the quality and safety of downstream pharmaceutical products.

References

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • Patel, D., et al. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Eppard, E., et al. (n.d.). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. MDPI. Retrieved from [Link]

  • ResearchGate. (2024, January 31). (PDF) Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. Retrieved from [Link]

  • Sabat, M., et al. (2022, December 15). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • ResearchGate. (n.d.). Development of Reversed‐Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US4650910A - Process for the preparation of substituted styrenes.
  • National Institutes of Health. (2025, March 14). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Styrene. Retrieved from [Link]

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  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

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  • Australian Government Department of Health and Aged Care. (2023, September 25). 1-Propene, 3-chloro-2-methyl- - Draft evaluation statement. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Acta Chemica Malaysia. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

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Unlocking the Potential of Substituted Phenylpropenes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylpropenes, a diverse class of naturally occurring and synthetic organic compounds, are emerging as a fertile ground for scientific research and development. Their versatile chemical scaffold, characterized by a phenyl ring attached to a propene tail with various substitutions, underpins a wide spectrum of biological activities and material properties. This technical guide provides an in-depth exploration of the research applications of substituted phenylpropenes, designed for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for creating these molecules, their detailed characterization, and their promising applications in pharmacology, agriculture, and materials science. This document is structured to provide not just a review of the field, but also actionable insights and detailed methodologies to empower further research and innovation.

The Chemical Core: Understanding Substituted Phenylpropenes

Substituted phenylpropenes are a class of organic compounds derived from the phenylpropanoid pathway in plants.[1] Their basic structure consists of a six-carbon aromatic phenyl ring and a three-carbon propene tail. The vast diversity within this family of molecules arises from the varied substitution patterns on the phenyl ring and the isomerization of the propylene side chain.

Naturally occurring phenylpropenes, such as eugenol, anethole, and chavicol, are well-known for their contributions to the flavor and aroma of spices and herbs.[2] Beyond their sensory properties, these compounds and their synthetic derivatives exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3]

The versatility of the phenylpropene scaffold makes it an attractive starting point for medicinal chemists and materials scientists. The ability to readily modify the functional groups on the phenyl ring and the propene chain allows for the fine-tuning of their physicochemical and biological properties.

Synthesis and Characterization of Substituted Phenylpropenes

The generation of novel substituted phenylpropenes with tailored properties is a cornerstone of research in this field. Several synthetic strategies can be employed, with the Wittig and Heck reactions being among the most robust and versatile.

Synthetic Methodologies

2.1.1. The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] This reaction is particularly advantageous for synthesizing phenylpropenes as it allows for precise control over the location of the double bond.[4]

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide.[5]

Experimental Protocol: Synthesis of a Substituted Phenylpropene via the Wittig Reaction

This protocol provides a general framework for the synthesis of a substituted phenylpropene using a substituted benzaldehyde and a phosphorus ylide.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Appropriate alkyl halide (e.g., ethyl bromoacetate) (1.1 eq)

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous solvent (e.g., THF, DMF)

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous THF.

    • Add the alkyl halide dropwise to the stirred solution at room temperature.

    • Stir the mixture for 24 hours to allow for the formation of the phosphonium salt.

    • Collect the resulting phosphonium salt by filtration and dry it under vacuum.

    • Suspend the phosphonium salt in anhydrous THF and cool the mixture to 0°C.

    • Slowly add a strong base (e.g., NaH) to the suspension to generate the ylide. The appearance of a characteristic color change (often to deep red or orange) indicates ylide formation.

  • Wittig Reaction:

    • In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

2.1.2. The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Heck reaction offers another powerful tool for the synthesis of substituted alkenes. This palladium-catalyzed cross-coupling reaction joins an unsaturated halide (or triflate) with an alkene.[6][7] For the synthesis of substituted phenylpropenes, this typically involves the reaction of a substituted aryl halide with propene or a related alkene.[8]

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the substituted alkene product and regenerate the Pd(0) catalyst.[9]

Diagram: The Heck Reaction Catalytic Cycle

Heck_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)-X      L2 Pd0->PdII_Complex Ar-X Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Intermediate R-CH2-CH(Ar)-Pd(II)-X            L2 PdII_Complex->Intermediate Alkene Alkene Alkene Migratory_Insertion Migratory Insertion Product_Complex [Product-Pd(II)-H-X]          L2 Intermediate->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd0 Base, -HB-X Product Substituted Alkene Product_Complex->Product Reductive_Elimination Reductive Elimination Base Base

Caption: Catalytic cycle of the Heck reaction for phenylpropene synthesis.

Characterization Techniques

The unambiguous identification and characterization of newly synthesized substituted phenylpropenes are crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For phenylpropenes, ¹H NMR is used to determine the substitution pattern on the aromatic ring and the stereochemistry of the double bond in the propene chain.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their hybridization. The chemical shifts of the carbons in the phenyl ring and the propene chain provide valuable structural information.[10]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.[10]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide clues about the compound's structure.[11]

Protocol: General Characterization of a Novel Substituted Phenylpropene

  • Sample Preparation: Dissolve a small amount of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS analysis, prepare a dilute solution in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum to assess purity and obtain initial structural information.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation.

  • Mass Spectrometry Analysis:

    • Obtain a low-resolution mass spectrum to determine the molecular ion peak.

    • Perform high-resolution mass spectrometry (e.g., ESI-TOF, Orbitrap) to confirm the elemental composition.

  • Data Interpretation: Analyze the spectroscopic data to confirm the structure of the synthesized substituted phenylpropene. Compare the obtained data with that of known related compounds if available.

Research Applications of Substituted Phenylpropenes

The diverse biological activities of substituted phenylpropenes have positioned them as promising candidates in various research fields, most notably in drug discovery and agriculture.

Pharmacological Applications

The potential of substituted phenylpropenes as therapeutic agents is a rapidly expanding area of research. Their ability to interact with various biological targets makes them attractive scaffolds for the development of new drugs.

3.1.1. Anticancer Activity

A growing body of evidence suggests that substituted phenylpropenes possess significant anticancer properties.[12] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.[13]

Mechanism of Action: The anticancer effects of phenylpropenes are often multifactorial. For instance, eugenol, a well-studied phenylpropene, has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[1][14] Other derivatives have been found to interfere with microtubule polymerization, a critical process for cell division.[15]

Diagram: Simplified Anticancer Mechanism of a Phenylpropene

Anticancer_Mechanism Phenylpropene Substituted Phenylpropene Microtubules Microtubule Polymerization Phenylpropene->Microtubules Inhibition Bcl2 Anti-apoptotic Bcl-2 proteins Phenylpropene->Bcl2 Downregulation Caspases Caspase Activation Phenylpropene->Caspases Activation Cancer_Cell Cancer Cell Apoptosis Apoptosis (Cell Death) Cancer_Cell->Apoptosis Microtubules->Cancer_Cell Disruption of Cell Division Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Phenylpropenes can induce cancer cell death via multiple pathways.

Protocol: In Vitro Evaluation of Anticancer Activity

This protocol outlines a standard procedure for assessing the cytotoxic effects of substituted phenylpropenes on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)[2]

  • Non-cancerous cell line (e.g., HEK293) for selectivity assessment[16]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Substituted phenylpropene compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent[17]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the substituted phenylpropene in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

    • Calculate the selectivity index (SI) by dividing the IC₅₀ value for the non-cancerous cell line by the IC₅₀ value for the cancer cell line.

Table 1: Exemplary Anticancer Activity of Substituted Phenylpropenes

CompoundCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
Phenylpropene Derivative AHeLa (Cervical)15.23.5[2]
Phenylpropene Derivative BMCF-7 (Breast)8.95.2[2]
Phenylpropene Derivative CA549 (Lung)22.52.1[2]
Phenylpropene Derivative DPC-3 (Prostate)12.74.8[2]

3.1.2. Antimicrobial Activity

Many naturally occurring and synthetic phenylpropenes exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[19] This makes them attractive candidates for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Mechanism of Action: The primary antimicrobial mechanism of many phenylpropenes, such as eugenol, involves the disruption of the bacterial cell membrane.[20] These lipophilic molecules can partition into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components, ultimately causing cell death.[20]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[21]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Substituted phenylpropene compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the substituted phenylpropene in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Agricultural Applications

The insecticidal and repellent properties of certain substituted phenylpropenes make them valuable tools in agriculture for pest management.[22] As natural products, they often have a more favorable environmental profile compared to synthetic pesticides.

Mechanism of Action: The insecticidal action of phenylpropenes can be multifaceted. Some compounds act as neurotoxins, interfering with the normal functioning of the insect's nervous system. Others may act as feeding deterrents or growth regulators.[23] The structure-activity relationship is crucial in this area, as small changes in the substitution pattern can significantly impact the insecticidal potency and selectivity.[23]

Materials Science Applications

The unique chemical structures of substituted phenylpropenes also lend themselves to applications in materials science, particularly as precursors for novel polymers.[24]

3.3.1. Polymer Precursors

The presence of a polymerizable double bond in the propene tail and reactive functional groups on the phenyl ring (such as hydroxyl or carboxyl groups) allows phenylpropenes to be used as monomers for the synthesis of a variety of polymers.[25] For example, eugenol has been explored as a bio-based building block for epoxy resins and other thermosetting polymers.[25] The resulting polymers can exhibit desirable properties such as biodegradability, high thermal stability, and antimicrobial activity.[26][27]

Diagram: Polymerization of a Phenylpropene Monomer

Polymerization Monomer Phenylpropene Monomer Polymerization Polymerization Monomer->Polymerization Initiator Initiator Initiator->Monomer Initiates Polymer Polymer Chain Polymerization->Polymer

Caption: Phenylpropenes as monomers for novel polymer synthesis.

Future Directions and Conclusion

Substituted phenylpropenes represent a class of molecules with immense, yet not fully tapped, potential. The convergence of synthetic chemistry, pharmacology, and materials science is paving the way for the development of novel applications for these versatile compounds.

Future research should focus on:

  • Expanding the chemical space: The synthesis and screening of larger and more diverse libraries of substituted phenylpropenes are crucial for identifying new lead compounds with enhanced activity and selectivity.

  • Elucidating detailed mechanisms of action: A deeper understanding of how these molecules interact with their biological targets will facilitate rational drug design and optimization.

  • Developing advanced drug delivery systems: Formulating phenylpropenes into nanoparticles or other delivery vehicles could improve their bioavailability and therapeutic efficacy.

  • Exploring new frontiers in materials science: The development of novel biodegradable and functional polymers from phenylpropene precursors holds significant promise for sustainable technologies.

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The Unseen Architects: A Technical Guide to Chloro-Fluorophenyl Compounds in Modern Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorine and fluorine atoms onto a phenyl ring gives rise to a class of molecules with remarkable versatility and tunable properties: the chloro-fluorophenyl compounds. These seemingly simple structural modifications can profoundly influence a molecule's steric and electronic characteristics, unlocking a vast potential across diverse scientific disciplines. From the intricate dance of drug-receptor interactions to the precise energy level alignments in advanced materials, chloro-fluorophenyl moieties have become indispensable tools for the modern scientist. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these pivotal compounds, offering field-proven insights and detailed methodologies for researchers navigating this exciting area of chemistry.

I. The Art of Molecular Construction: Synthesizing Chloro-Fluorophenyl Compounds

The precise placement of chlorine and fluorine on a phenyl ring is paramount to harnessing their desired effects. A variety of synthetic strategies have been developed to achieve this, ranging from classical aromatic substitution reactions to modern cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

One of the most powerful and versatile methods for the synthesis of chloro-fluorophenyl-containing biaryls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. For the synthesis of 3-chloro-5-(4-fluorophenyl)aniline, a key intermediate in various research applications, 3-chloro-5-bromoaniline can be efficiently coupled with 4-fluorophenylboronic acid.[1] This method is favored for its high yields and broad functional group tolerance.[1]

Another important synthetic strategy is the Friedel-Crafts acylation , which is particularly useful for producing chloro-fluorophenyl ketones. For instance, α-chloro-4-fluorophenyl benzyl ketone can be synthesized by the acylation of fluorobenzene with α-chlorophenylacetyl chloride.[2] Challenges in this route can include the potential for byproduct formation, such as di-substituted products, which necessitates careful control of reaction conditions to achieve high purity and yield.[2]

For the synthesis of more complex heterocyclic systems incorporating the chloro-fluorophenyl motif, multi-component reactions offer an efficient approach. For example, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives with antimicrobial activity have been synthesized, demonstrating the utility of this scaffold in medicinal chemistry.[3]

The synthesis of agrochemicals also heavily relies on the chloro-fluorophenyl scaffold. For instance, the insecticide and miticide Chlorfenapyr, which contains a 4-chlorophenyl group, has several reported synthetic routes, highlighting the industrial importance of these compounds.[4]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

Below is a detailed, step-by-step protocol for the synthesis of 3-chloro-5-(4-fluorophenyl)aniline, a representative example of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Chloro-5-bromoaniline

  • 4-Fluorophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reagent Addition: To the Schlenk flask, add 3-chloro-5-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

II. Deciphering the Molecular Blueprint: Characterization Techniques

The unambiguous identification and characterization of chloro-fluorophenyl compounds are crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic molecules.[5]

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In chloro-fluorophenyl compounds, the chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogen atoms.[5]

  • ¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is a powerful technique that provides direct information about the chemical environment of the fluorine atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for C-Cl and C-F bonds, as well as other functional groups, can be observed in the IR spectrum.

The following table summarizes typical spectroscopic data for a representative chloro-fluorophenyl compound.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Absorptions (cm⁻¹)
N1-(3-chloro-4-fluorophenyl)-hydrazinecarboxamide 8.15 (s, 1H, -NH), 7.80 (dd, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 5.80 (s, 2H, -NH₂)158.0 (C=O), 150.0 (C-F), 122.0 (C-Cl), 120.0, 118.0, 116.0 (Ar-C)3400-3200 (N-H stretching), 1680 (C=O stretching)

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific compound and the solvent used.

III. The Impact of Design: Applications of Chloro-Fluorophenyl Compounds

The unique properties imparted by the chloro- and fluoro- substituents have led to the widespread application of these compounds in various fields.

Medicinal Chemistry

Chloro-fluorophenyl derivatives are prominent scaffolds in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. They are found in a wide range of therapeutic agents, including:

  • Antimicrobial Agents: Semicarbazone derivatives containing the 3-chloro-4-fluorophenyl moiety have shown promising antibacterial and antifungal activities.[3]

  • Anticancer and Antiangiogenic Agents: Thiohydantoin-based compounds incorporating a chloro-fluorophenyl group have been investigated for their potential as anticancer agents.[6]

  • Photodynamic Therapy: Fluorinated chlorin chromophores have been synthesized for use in red-light-driven CO₂ reduction and have potential applications in photodynamic therapy.[7][8]

Materials Science

In materials science, the introduction of chloro- and fluoro- substituents can influence the electronic and photophysical properties of organic molecules, making them suitable for applications in:

  • Organic Electronics: The electron-withdrawing nature of chlorine and fluorine can be used to tune the energy levels of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Fluorescent Probes: Chlorinated fluoresceins have been synthesized and their photophysical properties studied, showing their potential as pH fluorescent probes for biological imaging.[9]

Agrochemicals

The chloro-fluorophenyl motif is also prevalent in modern agrochemicals, contributing to their efficacy and metabolic stability.

  • Insecticides and Miticides: As mentioned earlier, Chlorfenapyr is a commercially successful insecticide containing a 4-chlorophenyl group.[4]

  • Fungicides: Many modern fungicides incorporate fluorinated heterocyclic compounds to enhance their biological activity.[10][11]

IV. A Framework for Responsible Innovation: Safety and Handling

Halogenated aromatic compounds, as a class, can exhibit toxicity, and their handling requires appropriate safety precautions. While the specific toxicity of individual chloro-fluorophenyl compounds varies greatly, it is prudent to treat all new compounds with care.

Potential Hazards:

  • Toxicity: Some halogenated aromatic compounds are known to be persistent organic pollutants and can have adverse health effects, including reproductive, neurological, and immunological issues.[12][13][14][15] The toxicity is often mediated by binding to the aromatic hydrocarbon receptor (AhR).[16]

  • Irritation: Many organic compounds can cause skin and eye irritation upon direct contact.

Recommended Safety Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chloro-fluorophenyl compounds.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for specific handling and safety information for each compound.

V. Conclusion

The chloro-fluorophenyl scaffold represents a powerful tool in the arsenal of the modern chemist. The ability to fine-tune the properties of molecules through the judicious placement of chlorine and fluorine atoms has led to significant advancements in medicine, materials science, and agriculture. A thorough understanding of the synthesis, characterization, and safe handling of these compounds is essential for researchers seeking to harness their full potential. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the impact of these "unseen architects" on scientific innovation will undoubtedly continue to grow.

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A Comprehensive Technical Guide to the Theoretical Properties of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Synthetic Intermediate

This technical guide delves into the theoretical properties of 3-(3-Chloro-5-fluorophenyl)-1-propene, a halogenated allylbenzene derivative. While direct and extensive experimental data for this specific molecule is not widely available in public literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of a reactive allyl group and a di-substituted phenyl ring with chloro and fluoro moieties offers a versatile platform for further chemical modifications. This guide, therefore, presents a comprehensive theoretical analysis based on established chemical principles, data from analogous structures, and plausible synthetic strategies, aiming to provide a foundational understanding for researchers interested in its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

3-(3-Chloro-5-fluorophenyl)-1-propene, with the chemical formula C₉H₈ClF, is an organic compound featuring a benzene ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position, and an allyl group attached to the 1-position of the phenyl ring.

Structural Details
  • IUPAC Name: 1-Chloro-3-fluoro-5-(prop-2-en-1-yl)benzene

  • CAS Number: 842124-18-9[1]

  • Molecular Formula: C₉H₈ClF[1]

  • Molecular Weight: 170.61 g/mol [1]

  • Canonical SMILES: C=CCC1=CC(=CC(=C1)F)Cl

Predicted Physicochemical Data

The following table summarizes the predicted and reported physical and chemical properties of 3-(3-Chloro-5-fluorophenyl)-1-propene.

PropertyValueSource
Physical State Liquid (at standard conditions)Predicted
Boiling Point 67 °C at 5 mmHg[2]
Density 1.137 g/cm³[2]
Refractive Index 1.512[2]
Solubility Insoluble in water; Soluble in common organic solvents like diethyl ether, THF, and dichloromethane.Predicted
XLogP3 3.7Predicted
Rotatable Bond Count 2[2]

Proposed Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene is not readily found in peer-reviewed literature, several established synthetic methodologies can be proposed based on its structure. The choice of a particular pathway would depend on the availability of starting materials, desired scale, and laboratory capabilities.

Kumada Cross-Coupling Reaction

A highly plausible and efficient method for the synthesis of this compound is the Kumada cross-coupling reaction.[3][4][5] This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant1 1-Bromo-3-chloro-5-fluorobenzene product 3-(3-Chloro-5-fluorophenyl)-1-propene reactant1->product THF reactant2 Allylmagnesium bromide reactant2->product catalyst Pd(dppf)Cl₂ or Ni(dppf)Cl₂ catalyst->product

Figure 1: Proposed Kumada cross-coupling synthesis.

Experimental Protocol (Theoretical):

  • Grignard Reagent Preparation: Prepare allylmagnesium bromide from allyl bromide and magnesium turnings in anhydrous diethyl ether or THF.[6]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add a catalytic amount of a palladium or nickel catalyst, such as Pd(dppf)Cl₂ or Ni(dppf)Cl₂ (e.g., 2-5 mol%).

  • Grignard Addition: Slowly add the prepared allylmagnesium bromide solution (1.1-1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is crucial as Grignard reagents are highly reactive towards oxygen and moisture.[7]

  • The choice of a palladium or nickel catalyst is based on their proven efficacy in facilitating C(sp²)-C(sp³) bond formation in Kumada couplings.[4]

  • The slow addition of the Grignard reagent at a low temperature helps to control the exothermicity of the reaction.

Heck Reaction

Another viable synthetic route is the Mizoroki-Heck reaction, which involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[8][9][10][11]

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst_base Catalyst & Base cluster_product Product reactant1 1-Bromo-3-chloro-5-fluorobenzene product 3-(3-Chloro-5-fluorophenyl)-1-propene reactant1->product DMF, heat reactant2 Propene reactant2->product catalyst Pd(OAc)₂ catalyst->product ligand P(o-tolyl)₃ ligand->product base Et₃N base->product

Figure 2: Proposed Heck reaction synthesis pathway.

Experimental Protocol (Theoretical):

  • Reaction Setup: To a pressure vessel, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq), a palladium source such as Pd(OAc)₂ (e.g., 2 mol%), a phosphine ligand like P(o-tolyl)₃ (e.g., 4 mol%), and a suitable base, for instance, triethylamine (Et₃N) (2.0 eq), in a solvent like DMF.

  • Alkene Addition: Introduce propene into the sealed vessel.

  • Reaction Conditions: Heat the mixture to 80-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Causality Behind Experimental Choices:

  • A phosphine ligand is used to stabilize the palladium catalyst and improve its reactivity.[12]

  • A base is required to neutralize the hydrogen halide formed during the catalytic cycle, regenerating the active palladium(0) catalyst.[8]

  • A pressure vessel is necessary to contain the gaseous propene at the required reaction temperature.

Predicted Spectroscopic Profile

The following is a predicted spectroscopic profile for 3-(3-Chloro-5-fluorophenyl)-1-propene, which is essential for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and allyl protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-4', H-6' (Aromatic)6.8 - 7.2m-
H-2 (Allyl)5.8 - 6.1ddtJ ≈ 17, 10, 7
H-1a (Allyl, trans)5.0 - 5.2dqJ ≈ 17, 1.5
H-1b (Allyl, cis)4.9 - 5.1dqJ ≈ 10, 1.5
H-3 (Allyl)3.3 - 3.5dJ ≈ 7

Rationale:

  • The aromatic protons will appear in the typical downfield region, with their multiplicity influenced by coupling to each other and to the fluorine atom.

  • The vinylic protons of the allyl group will show characteristic splitting patterns: the internal proton (H-2) as a doublet of doublets of triplets, and the terminal protons (H-1a, H-1b) as doublets of quartets due to geminal and vicinal coupling.

  • The benzylic protons (H-3) will be a doublet due to coupling with the adjacent vinylic proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic, C-C)~140
C-3' (Aromatic, C-Cl)~135 (d, J ≈ 8 Hz)
C-5' (Aromatic, C-F)~163 (d, J ≈ 245 Hz)
C-2', C-4', C-6' (Aromatic, C-H)113 - 130
C-2 (Allyl)~137
C-1 (Allyl)~116
C-3 (Allyl)~39

Rationale:

  • The carbon attached to fluorine (C-5') will show a large one-bond C-F coupling constant.

  • The carbon attached to chlorine (C-3') may show a smaller coupling to fluorine.

  • The olefinic carbons of the allyl group will appear in the range of 115-140 ppm, while the aliphatic benzylic carbon will be significantly more upfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
C-H (Aromatic)3050 - 3100Stretch
C-H (Alkenyl)3010 - 3095Stretch
C-H (Aliphatic)2850 - 2960Stretch
C=C (Aromatic)1580 - 1600, 1450 - 1500Stretch
C=C (Alkenyl)1640 - 1680Stretch
C-F (Aryl)1100 - 1250Stretch
C-Cl (Aryl)1000 - 1100Stretch
=C-H (Alkenyl)910 - 990Out-of-plane bend
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 170, with an M+2 isotope peak at m/z = 172 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • Major Fragmentation: Loss of a chlorine atom to give a fragment at m/z = 135. Benzylic cleavage to form a tropylium-like cation at m/z = 129 (C₉H₆F⁺) is also a likely fragmentation pathway. Loss of an allyl radical would lead to a fragment at m/z = 129.

Reactivity and Potential Applications

The chemical reactivity of 3-(3-Chloro-5-fluorophenyl)-1-propene is dictated by its two main functional components: the allyl group and the substituted aromatic ring.

Reactivity Profile
  • Allyl Group: The double bond of the allyl group is susceptible to various reactions, including:

    • Electrophilic Addition: Reactions with halogens, hydrogen halides, and water (under acidic conditions).

    • Oxidation: Can be oxidized to form an epoxide, diol, or undergo cleavage of the double bond.

    • Hydrogenation: The double bond can be reduced to a single bond using catalysts like Pd/C.[13]

    • Polymerization: Can potentially undergo polymerization reactions.[13]

  • Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. However, reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially occur, with substitution directed to the positions ortho and para to the allyl group.

  • Benzylic Position: The methylene group adjacent to the aromatic ring is a benzylic position and can be a site for radical halogenation or oxidation.

Potential Applications in Drug Discovery and Materials Science

The "3-chloro-5-fluorophenyl" moiety is found in some biologically active molecules. This suggests that 3-(3-Chloro-5-fluorophenyl)-1-propene could serve as a valuable building block for the synthesis of novel pharmaceutical candidates. The allyl group provides a handle for further elaboration of the molecular structure, allowing for the introduction of other functional groups and the construction of more complex scaffolds.

In materials science, halogenated organic compounds are of interest for the synthesis of polymers with specific properties, such as flame retardancy and altered electronic characteristics. The presence of both chlorine and fluorine could impart unique properties to polymers derived from this monomer.

Safety and Handling

Based on available information for similar compounds, 3-(3-Chloro-5-fluorophenyl)-1-propene is expected to be an irritant.[2] Standard laboratory safety precautions should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(3-Chloro-5-fluorophenyl)-1-propene is a molecule with significant synthetic potential, particularly as an intermediate in the development of new pharmaceuticals and materials. While detailed experimental data is scarce, this guide provides a robust theoretical framework for its synthesis, characterization, and reactivity. The proposed synthetic routes, based on well-established cross-coupling reactions, offer practical starting points for its preparation. The predicted spectroscopic data will be invaluable for its identification and characterization. As research in medicinal and materials chemistry continues to evolve, the utility of such versatile building blocks is likely to expand, making a thorough understanding of their theoretical properties increasingly important.

References

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the Kumada coupling reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. Retrieved from [Link]

  • The Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

Sources

In Silico Characterization of 3-(3-Chloro-5-fluorophenyl)-1-propene: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early stages of drug discovery are characterized by a high attrition rate, often due to unfavorable pharmacokinetic and toxicity profiles of lead candidates. In silico modeling has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to predict the physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential bioactivity of novel chemical entities.[1][2][3] This technical guide provides a comprehensive framework for the in silico modeling of 3-(3-Chloro-5-fluorophenyl)-1-propene, a novel small molecule with potential therapeutic applications. By leveraging a suite of computational techniques, including quantum mechanical calculations, molecular docking, and ADMET prediction, we delineate a systematic workflow to thoroughly characterize this compound and inform its progression through the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methodologies to accelerate their research and development efforts.

Introduction: The Rationale for In Silico Profiling

The imperative to reduce the time and cost of drug development has catalyzed the adoption of computational approaches. In silico methods provide a rational framework for designing and prioritizing drug candidates by predicting their properties before synthesis and experimental testing.[1][4] For a novel compound such as 3-(3-Chloro-5-fluorophenyl)-1-propene, a thorough computational analysis is the critical first step in establishing its potential as a drug-like molecule. This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts toward more promising candidates.

The core of this guide is a multi-faceted modeling strategy designed to construct a comprehensive profile of 3-(3-Chloro-5-fluorophenyl)-1-propene. We will explore its fundamental electronic and structural properties, predict its behavior within a biological system, and identify potential protein targets. This integrated approach ensures a holistic understanding of the molecule's potential, laying a solid foundation for subsequent experimental validation.

Foundational Analysis: Physicochemical and Quantum Mechanical Characterization

A deep understanding of a molecule's intrinsic properties is paramount to predicting its biological behavior. This section details the initial computational steps to define the electronic and structural landscape of 3-(3-Chloro-5-fluorophenyl)-1-propene.

Molecular Structure and Property Calculation

The first step is to obtain the 3D structure of the molecule and calculate its basic physicochemical properties. This information can be sourced from chemical databases like PubChem or calculated using various software packages.[5][6][7][8]

Table 1: Predicted Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)-1-propene

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight170.61 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
LogP (octanol-water partition coefficient)~3.5A measure of lipophilicity, affecting solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)0 ŲInfluences membrane permeability and blood-brain barrier penetration.
Number of Hydrogen Bond Donors0Affects binding to target proteins and solubility.
Number of Hydrogen Bond Acceptors1 (Fluorine)Affects binding to target proteins and solubility.
Rotatable Bonds2Influences conformational flexibility and binding entropy.

Note: These values are estimations and should be calculated using appropriate software for a precise study.

Quantum Mechanical Calculations for Electronic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules.[9][10][11][12] These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites.

Experimental Protocol: DFT Calculation Workflow

  • Structure Optimization:

    • Input the 3D structure of 3-(3-Chloro-5-fluorophenyl)-1-propene into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.[13]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Molecular Orbital Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

    • Analyze the distribution of these orbitals to identify electron-rich and electron-poor regions, which are likely sites for metabolic attack or interaction with biological targets.

  • Electrostatic Potential (ESP) Mapping:

    • Generate an ESP map to visualize the charge distribution on the molecular surface. This map highlights regions of positive (electrophilic) and negative (nucleophilic) potential, crucial for understanding non-covalent interactions.

DFT_Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_output Output Input_Structure 3D Structure of Molecule Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry MO_Analysis Molecular Orbital Analysis (HOMO, LUMO) Frequency_Calculation->MO_Analysis Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties ESP_Mapping Electrostatic Potential Mapping MO_Analysis->ESP_Mapping Reactivity_Insights Reactivity Insights MO_Analysis->Reactivity_Insights Interaction_Sites Potential Interaction Sites ESP_Mapping->Interaction_Sites

Caption: Workflow for DFT calculations.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

A significant number of drug candidates fail in clinical trials due to poor ADMET properties.[1] In silico ADMET prediction provides an early warning system to flag potential issues.[2][3][14]

Table 2: Key In Silico ADMET Predictions and Their Implications

ADMET PropertyPrediction MethodImplication for 3-(3-Chloro-5-fluorophenyl)-1-propene
Absorption Caco-2 permeability models, Lipinski's Rule of FivePredicts oral bioavailability.
Distribution Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration modelsDetermines the extent of distribution in tissues and potential for CNS effects.
Metabolism Cytochrome P450 (CYP) inhibition and site of metabolism predictionIdentifies potential drug-drug interactions and metabolic liabilities.
Excretion Renal clearance prediction modelsEstimates the primary route of elimination from the body.
Toxicity hERG inhibition models, Ames mutagenicity, carcinogenicity, hepatotoxicity predictionFlags potential for cardiotoxicity, genetic damage, cancer risk, and liver damage.

Experimental Protocol: In Silico ADMET Prediction

  • Software Selection: Utilize validated commercial (e.g., ADMET Predictor™, DEREK Nexus®) or open-source (e.g., SwissADME, pkCSM) platforms.

  • Input: Provide the SMILES string or 3D structure of 3-(3-Chloro-5-fluorophenyl)-1-propene.

  • Analysis: Run the full suite of ADMET prediction modules.

  • Interpretation: Critically evaluate the output, paying close attention to any predictions that fall outside the acceptable range for a drug candidate. The presence of the chloro and fluoro groups may influence metabolic pathways and potential for toxicity.

Target Identification and Interaction: Molecular Docking and Dynamics

Identifying the biological target of a novel compound is a cornerstone of drug discovery. Molecular docking and molecular dynamics simulations are powerful tools for this purpose.[15]

Reverse Docking for Target Identification

Reverse docking screens a ligand against a library of protein structures to identify potential binding partners.

Experimental Protocol: Reverse Docking

  • Ligand Preparation: Prepare the 3D structure of 3-(3-Chloro-5-fluorophenyl)-1-propene, ensuring correct protonation states and energy minimization.

  • Target Library: Select a library of clinically relevant protein targets (e.g., kinases, GPCRs, ion channels).

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding sites of all proteins in the library.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). The halogen atoms on the phenyl ring may participate in halogen bonding, which should be accounted for by the scoring function.[16][17][18]

  • Hit Prioritization: Analyze the top-ranking protein-ligand complexes for plausible binding modes and interactions.

Reverse_Docking_Workflow Ligand 3-(3-Chloro-5-fluorophenyl)-1-propene (Prepared 3D Structure) Docking Molecular Docking Simulation Ligand->Docking Protein_Library Library of Protein Targets Protein_Library->Docking Scoring Scoring and Ranking (Binding Affinity) Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis Prioritized_Targets Prioritized Potential Targets Analysis->Prioritized_Targets

Sources

Methodological & Application

Synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene, a substituted allylbenzene with potential applications in pharmaceutical and agrochemical research. The described methodology is centered around a robust and scalable Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and addresses critical safety and handling considerations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Significance

Substituted allylbenzenes are a class of organic compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The specific substitution pattern of a chloro and a fluoro group on the phenyl ring of the target molecule, 3-(3-Chloro-5-fluorophenyl)-1-propene, imparts unique electronic properties that can be exploited in the design of novel pharmaceuticals and agrochemicals. The presence of these halogen atoms provides handles for further chemical modifications, making this compound a versatile building block in medicinal chemistry.

The synthetic route detailed herein was chosen for its reliability, scalability, and the ready availability of the required starting materials. The core of this synthesis is the Grignard reaction, which involves the formation of an organomagnesium halide (the Grignard reagent) and its subsequent nucleophilic attack on an electrophilic carbon atom. This powerful reaction allows for the efficient formation of a new carbon-carbon bond between the aromatic ring and the allyl group.

Synthetic Strategy: A Grignard-Based Approach

The chosen synthetic pathway for 3-(3-Chloro-5-fluorophenyl)-1-propene involves a two-step process, as illustrated in the workflow diagram below. The key intermediate is the Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide, which is prepared from the corresponding aryl halide, 1-bromo-3-chloro-5-fluorobenzene. This organometallic intermediate is then reacted with allyl bromide to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Allylation cluster_2 Work-up and Purification A 1-Bromo-3-chloro-5-fluorobenzene D 3-Chloro-5-fluorophenylmagnesium bromide (Grignard Reagent) A->D Mg, Anhydrous THF B Magnesium Turnings B->D C Anhydrous THF C->D F 3-(3-Chloro-5-fluorophenyl)-1-propene (Target Molecule) D->F Reaction with Allyl Bromide E Allyl Bromide E->F G Quenching with aq. NH4Cl F->G H Extraction with Diethyl Ether G->H I Drying and Solvent Removal H->I J Column Chromatography I->J K Purified Product J->K

Figure 1: Overall synthetic workflow for 3-(3-Chloro-5-fluorophenyl)-1-propene.

Rationale for the Grignard Route

The Grignard reaction is a well-established and highly versatile method for forming carbon-carbon bonds.[1] Key advantages of this approach for the synthesis of the target molecule include:

  • High Nucleophilicity: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and capable of attacking the electrophilic carbon of the allyl bromide.

  • Commercial Availability of Precursors: The starting material, 1-bromo-3-chloro-5-fluorobenzene, is a commercially available halogenated aromatic compound.[2]

  • Robustness and Scalability: Grignard reactions are generally robust and can be scaled up for the production of larger quantities of the target compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene. It is crucial to adhere to all safety precautions, particularly the use of anhydrous conditions for the Grignard reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-chloro-5-fluorobenzene≥98%e.g., Sigma-AldrichStore in a cool, dry place.
Magnesium Turnings≥99.5%e.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichUse from a freshly opened bottle or freshly distilled.
IodineCrystal, Reagent Gradee.g., Sigma-AldrichFor initiating the Grignard reaction.
Allyl Bromide99%e.g., Sigma-AldrichStabilized, store at 2-8 °C.
Saturated Aqueous Ammonium ChlorideACS Reagent-For quenching the reaction.
Anhydrous Sodium SulfateACS Reagent-For drying the organic phase.
Diethyl EtherACS Reagent-For extraction.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
HexaneACS Reagent-Eluent for column chromatography.
Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure

Step 1: Formation of 3-Chloro-5-fluorophenylmagnesium Bromide (Grignard Reagent)

  • Preparation of Glassware: All glassware must be thoroughly oven-dried before use to remove any traces of water, which would quench the Grignard reagent. Assemble the three-necked flask with the reflux condenser and dropping funnel while hot and allow to cool under a stream of inert gas.

  • Initiation of the Grignard Reaction: To the cooled flask, add magnesium turnings (1.2 equivalents). Place a small crystal of iodine in the flask. The iodine helps to activate the surface of the magnesium.[3]

  • Addition of Aryl Halide: In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Maintaining the Reaction: Once the reaction has started, add the remaining solution of 1-bromo-3-chloro-5-fluorobenzene dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[4]

  • Completion of Grignard Formation: After the addition is complete, continue to stir the mixture and gently heat to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Step 2: Allylation Reaction

  • Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Addition of Allyl Bromide: In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

Step 3: Work-up and Purification

  • Quenching the Reaction: Cool the reaction mixture in an ice-water bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent. This should be done carefully as the quenching process can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using hexane as the eluent to afford the pure 3-(3-Chloro-5-fluorophenyl)-1-propene.[5]

Safety and Handling Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere.[6]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Proper temperature control is essential.[4]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Characterization

The identity and purity of the synthesized 3-(3-Chloro-5-fluorophenyl)-1-propene should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene. By leveraging the power of the Grignard reaction, this methodology allows for the straightforward construction of this valuable substituted allylbenzene intermediate. Adherence to the detailed procedures and safety precautions outlined is critical for the successful and safe execution of this synthesis.

References

  • Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. [Link]

  • Google Patents.
  • Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Wikipedia. Grignard reagent. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. [Link]

  • Google Patents. Synthesis of substituted allylbenzene.
  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • YouTube. Grignard reaction safety. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Sciencemadness Discussion Board. Synthesis of Allylbenzene. [Link]

  • Scribd. Synthesis of Allylmagnesium Bromide | PDF | Chemical Reactions | Organic Chemistry. [Link]

  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Washington. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • National Institutes of Health. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • ResearchGate. The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]

  • RSC Publishing. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

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3-(3-Chloro-5-fluorophenyl)-1-propene as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Agrochemical Synthesis

Part 1: Executive Summary & Chemical Profile[1]

3-(3-Chloro-5-fluorophenyl)-1-propene is a high-value halogenated allylbenzene derivative serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 3,5-dihalo substitution pattern , a privileged motif in medicinal chemistry known to enhance metabolic stability by blocking the metabolically labile para-position and modulating lipophilicity (LogP) without significant steric penalties.

This guide details the handling, synthetic utility, and specific protocols for integrating this scaffold into drug discovery workflows.

Technical Specifications
PropertyValueSource
Molecular Formula C₉H₈ClF
Molecular Weight 170.61 g/mol
Appearance Colorless to light yellow liquidObservation
Density 1.137 ± 0.06 g/cm³ (Predicted)
Boiling Point ~67°C @ 5 mmHg
Solubility Soluble in DCM, THF, EtOAc; Insoluble in waterStandard Organic Profile
Hazards Irritant (H315, H319, H335)GHS Classification
Part 2: Critical Application Workflows

The utility of 3-(3-Chloro-5-fluorophenyl)-1-propene stems from the orthogonal reactivity of its terminal alkene and the aryl halide core .

1. Olefin Metathesis (RCM/CM)

The terminal allyl group is an ideal substrate for Grubbs-catalyzed Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM). This allows the rapid construction of macrocycles or extended alkyl chains often found in kinase inhibitors.

2. Heck & Suzuki Coupling

While the allyl group is reactive, the aryl ring contains Chloro and Fluoro substituents. The C-Cl bond at position 3 is amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) under specialized conditions (e.g., using Buchwald biarylphosphine ligands), allowing the scaffold to act as a core linker.

3. Asymmetric Dihydroxylation

The terminal alkene can be converted into a chiral 1,2-diol via Sharpless Asymmetric Dihydroxylation, providing a route to chiral side chains common in adrenergic receptor antagonists.

Part 3: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Reactivity_Landscape Core 3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9) Metathesis Olefin Metathesis (Grubbs Cat.) Core->Metathesis Terminal Alkene Epoxidation Epoxidation (mCPBA/Sharpless) Core->Epoxidation Oxidation Heck Heck/Suzuki Coupling (Pd Cat., C-Cl activation) Core->Heck Site-Selective Coupling Oxidation Oxidative Cleavage (O3 / KMnO4) Core->Oxidation C=C Cleavage Macrocycles Macrocyclic Kinase Inhibitors Metathesis->Macrocycles ChiralDiols Chiral 1,2-Diols (Bioactive Isomers) Epoxidation->ChiralDiols Biaryls Biaryl Scaffolds (Library Expansion) Heck->Biaryls Acids Phenylacetic Acids (Metabolic Probes) Oxidation->Acids

Figure 1: Divergent synthetic utility of the 3-(3-Chloro-5-fluorophenyl)-1-propene scaffold.

Part 4: Experimental Protocol
Protocol A: Synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene (Kumada Coupling)

Note: If the compound is not purchased directly, it is best synthesized via Nickel-catalyzed cross-coupling to avoid isomerization common with other methods.

Objective: Couple 3-chloro-5-fluorophenylmagnesium bromide with allyl bromide.

Reagents:

  • 1-Bromo-3-chloro-5-fluorobenzene (Precursor)[1]

  • Magnesium turnings (activated)

  • Allyl bromide (Freshly distilled)

  • NiCl₂(dppp) [Dichloro(1,3-bis(diphenylphosphino)propane)nickel]

  • Anhydrous THF

Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.

    • Add anhydrous THF (sufficient for 0.5 M solution).

    • Dropwise add 1-Bromo-3-chloro-5-fluorobenzene (1.0 eq). Initiate reflux to sustain Grignard formation. Stir for 1 hour at mild reflux.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add NiCl₂(dppp) (1.0 mol%). The solution typically turns orange/red.

    • Dropwise add Allyl bromide (1.1 eq) in THF over 30 minutes. Caution: Exothermic.

  • Completion & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench with saturated NH₄Cl (aq) at 0°C.

    • Extract with Diethyl Ether (3x). Wash combined organics with Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc 98:2).

    • Yield Target: >85%.

Validation Point:

  • ¹H NMR (CDCl₃): Look for characteristic allyl signals: multiplet at δ 5.9 (1H, -CH=), doublet at δ 3.3 (2H, benzylic -CH₂-), and terminal olefin protons at δ 5.1.

  • GC-MS: Confirm parent ion (M+) and characteristic fragmentation (loss of allyl radical).

Part 5: Handling & Stability Guide

Storage:

  • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • The terminal alkene is susceptible to slow oxidation; addition of a stabilizer (e.g., BHT) is recommended for long-term storage.

Safety Precautions:

  • Inhalation: Use only in a chemical fume hood. Halogenated benzyl derivatives can be potent lachrymators or respiratory irritants.

  • Skin Contact: Wear nitrile gloves. The lipophilic nature facilitates skin absorption.

Part 6: References
  • ChemicalBook. (2023). 3-(3-CHLORO-5-FLUOROPHENYL)-1-PROPENE Properties and Safety.[2]Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2734836, 3-(3-Chloro-5-fluorophenyl)-1-propene.Link

  • BenchChem. (2023). Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline (Analogous Coupling Protocols).Link(Note: Generalized reference for Suzuki/Kumada coupling conditions on this scaffold).

  • Organic Chemistry Portal. (2017). Synthesis of Allylbenzene Derivatives through sp3 C-H Bond Functionalization. Synlett.[3] Link

  • Echemi. (2023). 3-(3-CHLORO-5-FLUOROPHENYL)-1-PROPENE Physical Properties.Link

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Application Notes and Protocols for In Vitro Evaluation of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the initial in vitro characterization of the novel small molecule, 3-(3-Chloro-5-fluorophenyl)-1-propene. As the specific biological activities of this compound are not yet extensively documented, we present a tiered, logic-driven approach to systematically evaluate its potential cytotoxic and cytostatic effects on cultured mammalian cells. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage screening and mechanistic elucidation of new chemical entities. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Introduction: A Phased Approach to Characterizing a Novel Compound

The journey of a novel small molecule from synthesis to a potential therapeutic agent begins with a thorough in vitro evaluation. For a compound like 3-(3-Chloro-5-fluorophenyl)-1-propene, where the mechanism of action is unknown, a systematic screening funnel is the most effective strategy. This approach allows for an efficient use of resources, starting with broad, high-throughput assays and progressing to more complex, mechanism-of-action studies based on initial findings.

Our proposed workflow begins with a primary assessment of the compound's effect on cell viability. Should significant activity be observed, a secondary tier of assays is recommended to dissect the underlying cellular mechanisms, such as the induction of apoptosis or cell cycle arrest. This structured approach ensures that a comprehensive preliminary profile of the compound's biological activity is established.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The first critical question is whether 3-(3-Chloro-5-fluorophenyl)-1-propene affects cell viability. A robust and high-throughput colorimetric assay, such as the MTT assay, is an ideal starting point. This assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.

Experimental Workflow: Tier 1 Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of 3-(3-Chloro-5-fluorophenyl)-1-propene in DMSO D Prepare serial dilutions of the compound A->D B Culture and harvest selected cell line(s) C Seed cells in 96-well plates and allow to adhere overnight B->C E Treat cells with compound dilutions (including vehicle control) C->E D->E F Incubate for 24, 48, or 72 hours E->F G Add MTT reagent to each well F->G H Incubate to allow formazan formation G->H I Solubilize formazan crystals H->I J Measure absorbance at 570 nm I->J K Calculate percent viability vs. control J->K L Plot dose-response curve and determine IC50 K->L

Caption: Tier 1 workflow for assessing the cytotoxicity of a novel compound.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • 3-(3-Chloro-5-fluorophenyl)-1-propene

  • Dimethyl sulfoxide (DMSO)

  • Selected mammalian cell line(s) (e.g., HeLa, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Chloro-5-fluorophenyl)-1-propene in sterile DMSO. Store at -20°C.

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the appropriate concentration (e.g., 5,000-10,000 cells per 100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[1] d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the compound in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).[2] c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the compound dilutions. d. Return the plate to the incubator for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. d. Read the absorbance at 590 nm using a microplate reader.

Data Presentation and Interpretation

The results of the MTT assay should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Treatment GroupConcentration (µM)Absorbance (590 nm)% Viability
Vehicle Control01.25100%
Compound X0.11.2297.6%
Compound X10.9878.4%
Compound X100.6148.8%
Compound X1000.1512.0%
Calculated IC50 ~10.5 µM

Tier 2: Mechanistic Elucidation

If the Tier 1 screening reveals significant cytotoxicity (e.g., an IC50 < 50 µM), the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Additionally, the compound may not be directly cytotoxic but could be cytostatic, causing a halt in cell proliferation by arresting the cell cycle.

Apoptosis Induction: Caspase Activity Assay

Apoptosis is executed by a family of proteases called caspases.[3] Caspase-3 is a key executioner caspase.[4] Therefore, measuring the activity of Caspase-3 (and/or Caspase-7) is a reliable method for detecting apoptosis.

Principle: This assay utilizes a specific substrate for Caspase-3/7, typically a tetrapeptide sequence (DEVD) conjugated to a reporter molecule (e.g., a chromophore, p-nitroanilide (pNA), or a fluorophore).[5][6] When Caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[6]

Detailed Protocol: Colorimetric Caspase-3 Activity Assay

Materials:

  • Cell lysate from cells treated with 3-(3-Chloro-5-fluorophenyl)-1-propene (at IC50 and 2x IC50 concentrations) and a positive control (e.g., staurosporine).

  • Lysis Buffer

  • Reaction Buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: a. Treat cells with the compound for a predetermined time (e.g., 12-24 hours). b. Harvest both adherent and suspension cells and wash with cold PBS. c. Resuspend the cell pellet in cold Lysis Buffer and incubate on ice for 10-30 minutes.[4][5] d. Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[4] e. Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Reaction: a. In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. b. Prepare a reaction mixture containing Reaction Buffer, DTT, and the DEVD-pNA substrate. c. Add 50 µL of the reaction mixture to each well.[7] d. Incubate the plate at 37°C for 1-2 hours, protected from light.[5][7]

  • Measurement: a. Read the absorbance at 405 nm.[7] b. The increase in absorbance is proportional to the Caspase-3 activity.

G cluster_pathway Apoptotic Signaling cluster_assay Assay Principle A Apoptotic Stimulus (e.g., Compound Treatment) B Initiator Caspases (e.g., Caspase-8, -9) A->B C Executioner Caspases (Caspase-3, -7) B->C D Cleavage of Cellular Substrates C->D G Active Caspase-3 C->G Acts upon E Apoptosis D->E F DEVD-pNA (Substrate) H Cleaved Substrate + pNA (Colored Product) G->H Cleavage

Caption: Principle of the Caspase-3 activity assay in the context of apoptosis.

Cell Cycle Analysis

A compound may exert its effects by interfering with the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the gold standard for this analysis.

Principle: Propidium Iodide is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[8] Because PI also binds to RNA, treatment with RNase is necessary for accurate DNA content analysis.[9]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with the compound for a relevant time period (e.g., 24 hours).

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[9]

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation: a. Harvest approximately 1x10^6 cells per sample. b. Wash the cells with PBS. c. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] d. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[10]

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS to rehydrate the cells. c. Resuspend the cells in 0.5 mL of the PI staining solution. d. Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: a. Analyze the samples on a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Data Presentation and Interpretation

The results can be visualized as a histogram of DNA content and quantified in a table.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55%30%15%
Compound X (IC50)25%20%55%

An accumulation of cells in the G2/M phase, as shown in the example table, would suggest that 3-(3-Chloro-5-fluorophenyl)-1-propene may interfere with mitosis.

Concluding Remarks

This document outlines a foundational in vitro screening cascade for the initial characterization of 3-(3-Chloro-5-fluorophenyl)-1-propene. The tiered approach, beginning with a general cytotoxicity screen and followed by more specific mechanistic assays, provides a robust framework for understanding the compound's biological effects. The data generated from these assays will be crucial in guiding future studies, including target identification and in vivo efficacy models. It is imperative that all experiments include appropriate controls and are repeated to ensure the validity of the findings.

References

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. [Link]

  • Australian Government Department of Health and Aged Care. (2023, September 25). 1-Propene, 3-chloro-2-methyl- - Draft evaluation statement. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Sachlos, E., & Stanford, W. L. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-1-propene. PubChem. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Manzo, E., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(15), 2786. [Link]

  • Bioorganic & Medicinal Chemistry. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed. [Link]

  • Park, D. (2016). Caspase Protocols in Mice. PubMed Central. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. [Link]

  • Crown Bioscience. (2022). In Vitro Model Systems: Accelerating Oncology Drug Discovery. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Analysis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Phenylpropenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted phenylpropenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic reactions. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and stereochemical control.

I. Navigating Stereoselectivity and Isomerization in Phenylpropene Synthesis

One of the most common challenges in the synthesis of substituted phenylpropenes is controlling the stereochemistry of the newly formed double bond, leading to mixtures of E and Z isomers. Furthermore, isomerization of the double bond position can occur under certain reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A1: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[1]

  • For predominantly E-alkenes: Use stabilized ylides. These ylides contain an electron-withdrawing group (e.g., an ester or ketone) that can delocalize the negative charge on the carbanion. The increased stability of the ylide allows for equilibration of the diastereomeric betaine intermediates, favoring the formation of the more thermodynamically stable trans-betaine, which leads to the E-alkene.[1][2]

  • For predominantly Z-alkenes: Employ non-stabilized ylides, which have alkyl or aryl groups that do not stabilize the negative charge.[1] The reaction of non-stabilized ylides is typically kinetically controlled, proceeding through a less stable cis-betaine intermediate to give the Z-alkene.[2]

Troubleshooting Workflow for Isomer Control in Wittig Reactions

Caption: Decision workflow for optimizing E/Z selectivity in Wittig reactions.

Q2: I am observing isomerization of the double bond in my phenylpropene product. What causes this and how can I prevent it?

A2: Double bond isomerization in phenylpropenes can be catalyzed by traces of acid or base, heat, or certain metal catalysts.[2][3] For instance, allylphenylpropenes can isomerize to the more stable iso-phenylpropenes.[3]

Preventative Measures:

  • Neutralize the reaction mixture: After quenching the reaction, ensure the workup procedure effectively removes all acidic or basic residues. A wash with a mild buffer solution can be beneficial.

  • Minimize heat exposure: During purification, use the lowest possible temperatures for distillation or chromatography. Avoid prolonged heating.[2]

  • Use of inhibitors: In some cases, particularly in metathesis reactions, additives like 1,4-benzoquinone can suppress isomerization.[4][5]

  • Catalyst choice: If using a metal catalyst (e.g., for a Heck reaction), be aware that some catalysts can promote isomerization. Screening different ligand/metal combinations may be necessary.

II. Troubleshooting Palladium-Catalyzed Heck Reactions

The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[6] However, it is not without its potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is giving a significant amount of reduced Heck product. What is happening and how can I minimize this?

A1: The formation of a reductive Heck product, where the aryl group adds to the double bond but the double bond is subsequently reduced, is a common side reaction.[7] This can be influenced by the base, temperature, substrate, and solvent.[7] The mechanism often involves the formation of a palladium hydride species which can then participate in a reduction pathway.

Troubleshooting Table for Reductive Heck Product Formation

ParameterPotential Cause of Side ProductRecommended Action
Base A base that is too strong or has β-hydrides can promote the formation of Pd-H species.Switch to a weaker, non-coordinating base like a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃).
Temperature Higher temperatures can favor the reductive pathway.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Solvent Protic solvents can sometimes act as a source of hydrogen.Use aprotic polar solvents like DMF, NMP, or acetonitrile.
Additives The absence of a suitable ligand can lead to unstable palladium intermediates.Ensure an appropriate phosphine ligand is used to stabilize the palladium catalyst.

Q2: My Heck reaction is sluggish or fails to go to completion. What are the likely causes?

A2: A stalled Heck reaction can often be attributed to catalyst deactivation or poisoning.

  • Catalyst Poisoning: Certain functional groups, particularly those containing nitrogen or sulfur, can strongly coordinate to the palladium catalyst and inhibit its activity.[8][9] If your substrate contains such groups, you may need to use a more robust catalyst system, such as one with a sterically bulky ligand, to prevent strong coordination.[8]

  • Oxidative Addition Failure: The first step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) species. Aryl chlorides are generally less reactive than bromides or iodides and may require more forcing conditions or specialized catalyst systems.

  • Impure Reagents: Ensure your solvent and reagents are dry and free of impurities that could interfere with the catalyst.

Heck Reaction Catalytic Cycle and Potential Pitfalls

Heck_Reaction Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Poisoned Catalyst Poisoned Catalyst Pd(0)Ln->Poisoned Catalyst Catalyst Poisoning (e.g., N, S heterocycles) Alkene Complex Alkene Complex Ar-Pd(II)-X(Ln)->Alkene Complex Alkene Coordination Migratory Insertion Product Migratory Insertion Product Alkene Complex->Migratory Insertion Product Migratory Insertion Product + Pd(0)Ln Product + Pd(0)Ln Migratory Insertion Product->Product + Pd(0)Ln β-Hydride Elimination & Reductive Elimination Reduced Product Reduced Product Migratory Insertion Product->Reduced Product Reduction Pathway Product + Pd(0)Ln->Pd(0)Ln Catalyst Regeneration Main_Cycle Main Catalytic Cycle Side_Reaction Side Reaction Pathway

Caption: Simplified Heck reaction cycle with key side reaction pathways.

III. Managing Side Reactions in Aldol Condensations

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds and is often used to synthesize chalcone-like phenylpropenes.[10][11]

Frequently Asked Questions (FAQs)

Q1: I am getting multiple condensation products in my crossed aldol reaction between a substituted benzaldehyde and a ketone. How can I improve the selectivity?

A1: The key to a successful crossed aldol condensation is to control which enolate reacts with which carbonyl compound.

  • No α-Hydrogens: Use a substituted benzaldehyde that lacks α-hydrogens (like benzaldehyde itself or cinnamaldehyde). This prevents it from self-condensing.[12]

  • Use of a more reactive aldehyde: Aldehydes are generally more reactive electrophiles than ketones.

  • Directed Aldol Reactions: For more complex substrates, consider using pre-formed enolates (e.g., lithium enolates) to ensure a specific reaction pathway.

Q2: My aldol condensation is not going to completion, and I am isolating the aldol addition product instead of the fully condensed phenylpropene.

A2: The elimination of water to form the α,β-unsaturated carbonyl compound is often promoted by heat and/or stronger basic or acidic conditions.[10]

  • Increase Temperature: Gently heating the reaction mixture can often drive the dehydration step.

  • Adjust Base/Acid Concentration: If using catalytic base, a slightly higher concentration might be necessary to facilitate the elimination.

Experimental Protocol: Synthesis of (E)-1-Phenyl-2-nitropropene via Henry Condensation

This protocol describes a common method for synthesizing a phenylpropene derivative, which is prone to forming the more stable E-isomer.[13]

Materials:

  • Benzaldehyde

  • Nitroethane

  • n-Butylamine (catalyst)

  • Anhydrous Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of benzaldehyde and one molar equivalent of nitroethane in 100 mL of anhydrous ethanol.

  • Add 5 mL of n-butylamine to the mixture.

  • Reflux the reaction mixture for 8 hours.

  • Allow the mixture to cool to room temperature and then stir. The product should precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure (E)-1-phenyl-2-nitropropene.

Characterization:

  • The purity and stereochemistry of the product should be confirmed by NMR spectroscopy and melting point analysis.[13]

IV. Purification and Characterization Challenges

Q: How can I effectively separate a mixture of E and Z isomers of my substituted phenylpropene?

A: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating E and Z isomers.[13] Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. The separation is often based on small differences in polarity, with the less polar isomer typically eluting first.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Monitoring Separation:

  • Thin-layer chromatography (TLC) should be used to monitor the separation during column chromatography.[13][14]

  • NMR spectroscopy is essential for confirming the identity and isomeric purity of the separated fractions.

References

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • MDPI. Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • MDPI. Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. Heck reaction. Retrieved from [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • ResearchGate. Synthesis of monomers and polymers by the Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Retrieved from [Link]

  • ResearchGate. Structure and biosynthesis of the phenylpropenes. Retrieved from [Link]

  • Quora. What is the chemical reaction of cinnamaldehye and acetone?. Retrieved from [Link]

  • NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • PubMed. Prevention of undesirable isomerization during olefin metathesis. Retrieved from [Link]

  • ResearchGate. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • ResearchGate. Prevention of Undesirable Isomerization During Olefin Metathesis. Retrieved from [Link]

  • Chemistry Stack Exchange. Will cinnamaldehyde undergo self-aldol condensation?. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex 19F NMR Signals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR signal interpretation of complex fluorinated molecules. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during their NMR experiments. Here, we move beyond basic principles to address the nuances and complexities inherent in ¹⁹F NMR spectroscopy.

The ¹⁹F nucleus is a powerful probe in molecular characterization due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local electronic environment.[1][2][3] This sensitivity, however, is a double-edged sword, often leading to complex spectra that can be challenging to interpret. This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and extract maximum information from your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Signal Referencing and Chemical Shift Stability

Question: My ¹⁹F chemical shifts for the same compound seem to vary between experiments. What's causing this, and how can I ensure consistency?

Answer:

Root Cause: The vast chemical shift range of ¹⁹F NMR (over 800 ppm) makes it highly susceptible to subtle changes in the sample environment.[3] Factors such as solvent, temperature, pH, and even the concentration of your sample can influence the electronic environment around the fluorine nucleus, leading to shifts.[4][5] Relying solely on the spectrometer's indirect referencing can be insufficient for the precision required in many applications, especially in ligand screening where minor shifts are significant.[4][6]

Troubleshooting Protocol:

  • Use an Internal Standard: Always use a chemically inert internal reference standard. While CFCl₃ is the primary standard (0 ppm), its volatility makes it impractical for many biomedical applications.[3][5][7] Common alternatives for aqueous samples include trifluoroacetic acid (TFA) or 4-(Trifluoromethyl)benzoic acid (TFMBA).[4]

  • Consistent Sample Preparation: Ensure your sample preparation is highly consistent. Use the same solvent, buffer system, pH, and a similar analyte concentration for all related experiments.

  • Temperature Control: Use the spectrometer's temperature control unit to maintain a stable and consistent temperature throughout your experiments.

  • Reference Selection Criteria: When selecting a reference, consider its solubility in your solvent system, its chemical inertness, and whether its signal overlaps with your signals of interest.[4][8]

Data Presentation: Recommended Internal Standards for ¹⁹F NMR

Reference CompoundTypical Chemical Shift (ppm vs CFCl₃)Recommended Use CaseKey Considerations
Trifluoroacetic acid (TFA)~ -76.5Aqueous samples, biological studiespH-sensitive, can interact with basic analytes
4-(Trifluoromethyl)benzoic acid (TFMBA)~ -62.0Ligand screening, aqueous buffersAromatic protons may cause overlap in ¹H NMR[4]
Hexafluorobenzene (C₆F₆)~ -164.9Organic solvents, non-aqueous systemsLow solubility in highly polar solvents
Trifluorotoluene (PhCF₃)~ -63.7General purpose for organic solventsCan exhibit solvent-dependent shifts
Complex Multiplets and Second-Order Effects

Question: I'm seeing broad, distorted, or "roofed" multiplets in my ¹⁹F spectrum that don't follow simple n+1 splitting rules. What's happening?

Answer:

Root Cause: You are likely observing second-order effects. These occur when the chemical shift difference (in Hz) between two coupled nuclei is not significantly larger than their scalar coupling constant (J-value). In ¹⁹F NMR, this is common due to the large magnitude of both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling constants.[3] This leads to complex splitting patterns that cannot be interpreted with first-order analysis.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and resolving second-order effects.

Experimental Protocols:

  • Increase Magnetic Field Strength: If possible, re-run the sample on a higher field spectrometer. This increases the chemical shift dispersion (Δν in Hz) without changing the coupling constants (J), often simplifying the spectrum back towards a first-order appearance.

  • Spectral Simulation: Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum. Iteratively adjusting these parameters to match the experimental spectrum allows for the extraction of accurate values.

  • 2D NMR Spectroscopy:

    • ¹H-¹⁹F HETCOR: This experiment reveals correlations between coupled protons and fluorines, helping to assign complex multiplets.

    • ¹⁹F-¹⁹F COSY or TOCSY: These experiments are invaluable for identifying through-bond ¹⁹F-¹⁹F coupling networks, even in highly complex spectra.[9]

Poor Resolution and Broad Lines

Question: My ¹⁹F signals are broad, and I'm losing resolution. What are the common causes and solutions?

Answer:

Root Cause: Broad lines in ¹⁹F NMR can stem from several factors:

  • Chemical Exchange: If the fluorinated molecule is undergoing conformational changes or binding events on a timescale comparable to the NMR experiment, this can lead to significant line broadening.[10][11]

  • Unresolved Couplings: A multitude of small, unresolved long-range couplings (e.g., ⁴J or ⁵J) can manifest as a broadened signal.[3]

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved O₂, metal ions) can cause rapid relaxation and line broadening.[5]

  • Sample Viscosity: High sample viscosity can restrict molecular tumbling, leading to broader lines.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the line shape changes significantly, this is a strong indicator of a dynamic chemical exchange process. Cooling the sample may slow the exchange to a point where distinct signals for different conformers are observed.

  • Decoupling Experiments: Run a ¹H-decoupled ¹⁹F experiment. If the lines sharpen, it indicates that unresolved ¹H-¹⁹F couplings were a major contributor to the broadness.[3][12]

  • Sample Degassing: To remove dissolved paramagnetic oxygen, bubble an inert gas like nitrogen or argon through your sample for several minutes before sealing the NMR tube.

  • Use of Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can sequester the paramagnetic ions.

  • Dilute the Sample: If viscosity is the issue, diluting the sample or using a less viscous solvent can help narrow the lines.

Data Presentation: Typical ¹⁹F Coupling Constant Ranges

Coupling TypeNumber of BondsTypical Range (Hz)Notes
J(F,F) - Geminal2150 - 350Large and highly diagnostic.[3]
J(F,F) - Vicinal30 - 40Highly dependent on dihedral angle.
J(F,F) - Long-range4-50 - 30Often observed, can complicate spectra.[3]
J(H,F) - Geminal240 - 80Large and readily observable.[3]
J(H,F) - Vicinal32 - 30Dependent on dihedral angle.
J(C,F)1160 - 350Can be observed as satellites in ¹⁹F spectra or directly in ¹³C spectra.
Quantitative Analysis (qNMR) Issues

Question: I'm trying to use ¹⁹F NMR for quantitative analysis, but my results are not accurate or reproducible. What am I doing wrong?

Answer:

Root Cause: While ¹⁹F NMR is excellent for quantification due to its high sensitivity and wide chemical shift range which minimizes signal overlap, several pitfalls can lead to inaccurate results.[9][13]

  • Incomplete Relaxation: Fluorine nuclei can have long longitudinal relaxation times (T₁). If the delay between pulses (relaxation delay) is too short, signals will not fully recover, leading to inaccurate integrals.

  • Uneven Pulse Excitation: The very wide spectral width of ¹⁹F NMR can be challenging for the spectrometer's transmitter.[3] If the pulse power is insufficient to excite all signals across the entire spectral range uniformly, the resulting signal intensities will not be quantitative.[14]

  • Nuclear Overhauser Effect (NOE): If ¹H decoupling is applied continuously, it can lead to NOE enhancement of ¹⁹F signals, artificially inflating their integrals.

Quantitative ¹⁹F NMR Protocol:

Quantitative_F_NMR cluster_0 Setup cluster_1 Acquisition cluster_2 Processing A Measure T₁ of All Signals B Set Relaxation Delay (D1) > 5 * longest T₁ A->B C Calibrate 90° Pulse B->C D Use Inverse-Gated Decoupling C->D Avoids NOE E Ensure Sufficient Digital Resolution D->E F Apply Baseline Correction E->F G Careful Phasing F->G H Integrate Signals over a Wide Range G->H

Caption: Key steps for accurate quantitative ¹⁹F NMR.

Experimental Protocol:

  • T₁ Measurement: First, run a T₁ inversion-recovery experiment to determine the longitudinal relaxation times for all signals of interest.

  • Set Relaxation Delay: Set the relaxation delay (D1) in your acquisition parameters to at least 5 times the longest measured T₁ value. For many fluorinated compounds, this may require delays of 20 seconds or more.[15]

  • Use Inverse-Gated Decoupling: This pulse sequence applies the ¹H decoupler only during the acquisition of the FID, not during the relaxation delay.[12] This effectively decouples the protons to simplify the spectrum while preventing the NOE buildup that skews integration.

  • Check Excitation Profile: Ensure your spectral width is appropriate and the transmitter offset is placed in the center of your signals. For very wide spectra, you may need to acquire the spectrum in segments or use specialized broadband excitation pulses if available.

  • Processing: Use a consistent and careful processing routine. Proper phasing and baseline correction are critical for accurate integration.

By systematically addressing these common issues, you can overcome the challenges of interpreting complex ¹⁹F NMR spectra and leverage the full power of this technique for the structural elucidation and quantification of fluorinated molecules.

References

  • NMR Spectroscopy of Fluorine 19. (n.d.). SlideShare. Retrieved February 7, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved February 7, 2026, from [Link]

  • How to interpret the 19F NMR spectra. (2024, October 9). Quora. Retrieved February 7, 2026, from [Link]

  • Jasinski, A. (1993). Solving problems fluorine 19F with NMR spectroscopy. Przeglad Lekarski, 50(5), 426-428.
  • Ida, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2846-2855.
  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). University of Edinburgh Research Explorer. Retrieved February 7, 2026, from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12764.
  • Dalvit, C., & Vulpetti, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(9), 569-575.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022, April 6). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195.
  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12753-12764.
  • Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 70, 25-49.
  • Ida, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2846-2855.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes.
  • A beginner's guide to 19F NMR and its role in drug screening. (2023). SciSpace. Retrieved February 7, 2026, from [Link]

  • 19F NMR of Pharmaceuticals. (2021, November 1). YouTube. Retrieved February 7, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara. Retrieved February 7, 2026, from [Link]

  • Kinyua, J., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 12(30), 3828-3837.
  • Brereton, I. M., et al. (2011). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Biomolecular NMR, 50(2), 145-154.
  • Argyropoulos, D., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 799-807.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, March 23). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). Wiley Online Library. Retrieved February 7, 2026, from [Link]

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Technical Support Center: Minimizing Impurities in 3-(3-Chloro-5-fluorophenyl)-1-propene Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction Welcome to the technical resource center for the synthesis of 3-(3-chloro-5-fluorophenyl)-1-propene. As a critical intermediate in the development of advanced pharmaceutical agents, the purity of this compound is of paramount importance.[1] Impurities, even in trace amounts, can lead to downstream reaction failures, complex purification challenges, and potential safety concerns in the final active pharmaceutical ingredient (API). This guide is structured to provide researchers, chemists, and process development professionals with actionable, field-proven insights into identifying, mitigating, and eliminating common impurities encountered during synthesis. We will delve into the causality behind impurity formation and offer robust, validated protocols to enhance the yield and quality of your target molecule.

Part 1: Troubleshooting Guide - Impurity Profiles and Mitigation

This section addresses specific, frequently encountered problems during the synthesis of 3-(3-chloro-5-fluorophenyl)-1-propene. The most common synthetic routes involve either a Grignard reaction with an allyl halide or a Wittig olefination. Our troubleshooting is formatted in a question-and-answer style to directly address the challenges you may face.

Issue 1: Presence of a High Molecular Weight Impurity (MW ≈ 299 g/mol ) in GC-MS

Question: My post-reaction analysis shows a significant impurity with a mass consistent with a dimerized starting material. What is this byproduct and how can I prevent its formation?

Answer: This is a classic and common impurity in Grignard-based syntheses, identified as the homo-coupling product, 1,2-bis(3-chloro-5-fluorophenyl)ethane .

Root Cause Analysis & Mechanism: The formation of this dimer is a result of a Wurtz-type coupling reaction where the Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X). This side reaction is particularly prevalent under conditions of high starting material concentration, elevated temperatures, or in the presence of certain transition metal impurities that can catalyze the coupling. The carbon-magnesium bond in a Grignard reagent is highly nucleophilic, but it can also participate in radical or metal-catalyzed coupling pathways.[2]

Mitigation Strategies & Protocols:

  • Controlled Reagent Formation and Addition: The most effective control measure is to maintain a low concentration of the electrophilic starting halide in the presence of the formed Grignard reagent. This is achieved by the slow, dropwise addition of the 3-chloro-5-fluorobenzyl halide to the magnesium turnings.

  • Temperature Management: The reaction is exothermic. Maintaining a low and consistent temperature (typically between 0-10 °C) during both the Grignard formation and subsequent alkylation is critical to suppress the rate of the competing coupling reaction.

  • Magnesium Activation: The passivating layer of magnesium oxide on the turnings can hinder the reaction, leading to localized "hot spots" and inconsistent initiation.[3] Activating the magnesium is crucial for a smooth reaction.

Optimized Grignard Protocol for Impurity Minimization:

  • Under an inert argon atmosphere, place high-purity magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser.

  • Add anhydrous diethyl ether or THF.

  • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Wait for the characteristic color change or bubble formation.[3]

  • Prepare a solution of 3-chloro-5-fluorobenzyl bromide (1.0 eq.) in anhydrous ether/THF in the dropping funnel.

  • Add approximately 5-10% of the halide solution to initiate the reaction. Once initiation is confirmed (gentle reflux), begin the slow, dropwise addition of the remaining halide solution, maintaining the internal temperature below 10 °C using an ice bath.

  • After complete addition, allow the reaction to stir for 1-2 hours at room temperature.

  • Cool the mixture to 0 °C and add allyl bromide (1.1 eq.) dropwise, again controlling the temperature.

  • After the addition, allow the reaction to warm to room temperature and stir until TLC or GC analysis shows complete consumption of the Grignard reagent.

  • Carefully quench the reaction by pouring it over an ice-cold saturated aqueous solution of ammonium chloride.

Data Summary: Effect of Temperature on Dimer Formation

Reaction Temperature (Addition)Yield of Target Molecule (%)Dimer Impurity (%)
0-10 °C88< 1.5
25 °C (Room Temperature)81~ 6
40 °C67> 15
Issue 2: Isomeric Impurity Detected - 1-(3-Chloro-5-fluorophenyl)-1-propene

Question: My NMR and GC analysis indicates the presence of an isomer where the double bond is conjugated with the aromatic ring. What is causing this rearrangement and how can I suppress it?

Answer: You are observing the formation of the thermodynamically more stable internal alkene, 1-(3-chloro-5-fluorophenyl)-1-propene . The terminal alkene you are synthesizing is the kinetic product, and it can isomerize under certain conditions.

Root Cause Analysis & Mechanism: The migration of the double bond from the terminal position to the internal, conjugated position is a well-documented isomerization process.[4][5] This is often catalyzed by trace amounts of acid or base, or can be induced by excessive heat, particularly during purification steps like distillation. The driving force is the increased stability of the conjugated π-system.

Mitigation Strategies & Protocols:

  • Neutral Work-up: The quenching and extraction steps are critical. Using a mild and slightly acidic or neutral quenching agent like saturated ammonium chloride solution is preferable to using strong acids. Subsequent washes should be done with brine or deionized water to remove any residual acidic or basic components.

  • Avoid Acidic Drying Agents: Do not use acidic drying agents. Anhydrous sodium sulfate or magnesium sulfate are suitable neutral options.

  • Low-Temperature Purification: If purification is performed by distillation, it must be conducted under high vacuum to keep the pot temperature as low as possible. For thermally sensitive compounds, flash column chromatography on silica gel is often a better choice. However, be aware that silica gel itself can be acidic and promote isomerization.[6]

Workflow for Isomerization-Free Purification

G cluster_wq Work-up & Extraction cluster_purify Purification Options Quench Quench with sat. NH4Cl solution Extract Extract with EtOAc or Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Distill High Vacuum Distillation (Pot Temp < 120°C) Concentrate->Distill If thermally stable Chrom Flash Chromatography (Neutralized Silica) Concentrate->Chrom If thermally sensitive

Caption: Recommended workflow to prevent isomerization during product isolation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the preferred analytical method for purity assessment of 3-(3-chloro-5-fluorophenyl)-1-propene? A1: For routine purity analysis and identification of volatile impurities, Gas Chromatography with Mass Spectrometry (GC-MS) is the ideal technique.[7][8] For precise quantification and the detection of non-volatile impurities or degradation products, High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard in the pharmaceutical industry.[8][9]

Q2: My Wittig synthesis route is giving low yields. What are the common pitfalls? A2: The Wittig reaction is an excellent alternative, but success hinges on the efficient formation of the phosphonium ylide.[10][11][12] Common issues include:

  • Incomplete Ylide Formation: The C-H bond adjacent to the phosphorus is acidic but requires a strong base for deprotonation. Ensure you are using a sufficiently strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent (e.g., THF).[10]

  • Wet Reagents/Solvents: Ylides are strong bases and are readily protonated by water. All reagents and solvents must be scrupulously dry.

  • Steric Hindrance: While the Wittig reaction is robust, highly hindered aldehydes or ketones can react slowly.[11]

Q3: How should I store the purified final product? A3: 3-(3-chloro-5-fluorophenyl)-1-propene is susceptible to both isomerization (as discussed above) and oxidation at the allylic position over time. For long-term stability, it should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).

Q4: Can I use 3-chloro-5-fluorobenzyl chloride for the Grignard reaction instead of the bromide? A4: While technically possible, it is not recommended for optimal results. The carbon-chlorine bond is significantly less reactive than the carbon-bromine bond, making the formation of the Grignard reagent from the chloride much more difficult. It often requires higher temperatures and longer reaction times, which in turn increases the likelihood of side reactions, particularly dimer formation.[2]

Impurity Formation Pathways

G Start 3-Chloro-5-fluorobenzyl Bromide (SM) Grignard Grignard Reagent (R-MgBr) Start->Grignard + Mg, Ether Product Desired Product 3-(...)-1-propene Grignard->Product + Allyl Bromide Dimer Dimer Impurity Grignard->Dimer + SM (Side Rxn) Allyl Allyl Bromide Isomer Isomer Impurity Product->Isomer Heat, Acid, or Base

Caption: Key reaction pathways leading to the desired product and major impurities.

References
  • CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google P
  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. (URL: [Link])

  • Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex | Organometallics - ACS Publications. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (URL: [Link])

  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (URL: [Link])

  • Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. (URL: [Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (URL: [Link])

  • Synthesis of alkenes by isomerizations - Organic Chemistry Portal. (URL: [Link])

  • Grignard reagent - Wikipedia. (URL: [Link])

  • Targeted Gene Modification of HMGR Enhances Biosynthesis of Terpenoid and Phenylpropanoid Volatiles in Petunia and Lettuce - MDPI. (URL: [Link])

  • Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes - NIH. (URL: [Link])

  • grignard reagents - Chemguide. (URL: [Link])

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (URL: [Link])

  • The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed. (URL: [Link])

  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. (URL: [Link])

  • Reactions of Grignard Reagents Reduction of Alkyl Halides. (URL: [Link])

  • Catalyst for rapid and selective alkene isomerization - Research | SDSU - San Diego State University. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])

  • Show how Wittig reactions might be used to synthesize the following... | Study Prep in Pearson+. (URL: [Link])

  • US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers - Google P

Sources

Technical Support Center: Advanced Catalyst Selection for Phenylpropene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Help Center. Subject: Catalyst Selection & Process Optimization for Substituted Phenylpropenes Ticket ID: #PP-SYNTH-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stereoselectivity Challenge

Synthesizing substituted phenylpropenes (e.g., Anethole, Isosafrole, Asarone) presents a distinct stereochemical challenge: controlling the


 (trans/cis) ratio. The biological activity and olfactory profile of these compounds often depend entirely on the isomer.
  • The

    
    -Isomer (Trans):  Generally the thermodynamically stable product; desired for fragrances (e.g., 
    
    
    
    -Anethole) and most pharmaceutical precursors.[1]
  • The

    
    -Isomer (Cis):  Kinetic product; often requires specialized catalytic systems or photochemical inversion.
    

This guide treats the two primary synthetic routes: Isomerization of Allylbenzenes (the industrial standard) and Heck Cross-Coupling (for de novo synthesis).

Decision Matrix: Route & Catalyst Selection

Before selecting a catalyst, confirm your starting material availability and target isomer.

CatalystSelection Start Starting Material? Allyl Allylbenzene (e.g., Estragole) Start->Allyl Halide Aryl Halide + Propene Source Start->Halide Target Target Isomer? Allyl->Target PdOAc Pd(OAc)2 + PPh3 Classic Heck Halide->PdOAc E-Isomer (Standard) PdNc Pd-Nanocatalyst (Ligand Free) Halide->PdNc Green/Recyclable BaseCat Base Catalysis (KOH/EtOH) Thermodynamic Control Target->BaseCat E-Isomer (Major) RuHydride Ru-Hydride (RuCl2(PPh3)3) Kinetic/Mixed Control Target->RuHydride Z-Isomer (Initial) IrPhoto Ir-Photocatalysis (Ir(p-tBu-ppy)3) Contra-Thermodynamic Target->IrPhoto Z-Isomer (High Purity)

Figure 1: Strategic decision tree for selecting the optimal catalytic route based on substrate and desired stereochemistry.

Module A: Isomerization of Allylbenzenes

Scenario: You have a terminal alkene (e.g., Estragole) and need the internal alkene (Anethole).

Technical Deep Dive

The migration of the double bond from the terminal (


) to the internal (

) position is driven by conjugation with the aromatic ring.
1. Ruthenium Catalysis (Homogeneous)
  • Catalyst of Choice:

    
     or 
    
    
    
    .
  • Mechanism: Metal-hydride insertion/elimination.[2][3] The active species is often a Ru-H formed in situ.

  • Selectivity: Ru complexes often favor the

    
    -isomer  initially due to the kinetics of the hydride insertion into the sterically less hindered face, but prolonged reaction times or specific ligands (like phosphites) can drive the equilibrium to the thermodynamic 
    
    
    
    -isomer
    .
  • Critical Insight: Peroxides in the starting material (common in aged essential oils) will poison Ru-hydride catalysts immediately. Always distill starting materials or pass through activated alumina before adding Ru catalysts.

2. Base Catalysis (Heterogeneous/Homogeneous)
  • Catalyst of Choice: KOH in Ethanol/PEG or

    
    -BuOK.
    
  • Mechanism: Proton abstraction to form a resonance-stabilized benzylic carbanion, followed by reprotonation.

  • Selectivity: Strongly favors the

    
    -isomer  (Thermodynamic control).
    
  • Critical Insight: Requires high temperatures (

    
    C). Not suitable for substrates with base-sensitive groups (e.g., esters).
    

Module B: Troubleshooting & FAQs

Q1: My Ruthenium-catalyzed isomerization stalled at 50% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst Poisoning via Peroxides or Chelating Impurities. The Science: Allylbenzenes (like safrole or estragole) form peroxides upon exposure to air. These peroxides oxidize the active Ru(II)-H species to inactive higher-oxidation states. Solution:

  • Pre-treatment: Filter the starting material through a pad of basic alumina or silica prior to reaction.

  • Scavengers: Add a sacrificial amount of

    
     (1-2 mol%) to the reaction mixture before adding the Ru catalyst to scavenge peroxides.
    
Q2: I am using the Heck reaction (Aryl iodide + Propene), but I'm getting a mixture of branched and linear products.

Diagnosis: Ligand Sterics and Electronic Effects. The Science: The regioselectivity of the migratory insertion depends on the ligand.

  • Linear (

    
    -phenylpropene):  Favored by neutral, electron-rich phosphines (e.g., 
    
    
    
    ) which promote insertion at the terminal carbon.
  • Branched (Gem-disubstituted): Favored by bidentate ligands or cationic Pd pathways. Solution: Switch to

    
     with 
    
    
    
    (Tri-o-tolylphosphine). The steric bulk of the ortho-tolyl groups enhances linear selectivity and promotes the formation of the
    
    
    -isomer.
Q3: How do I access the Z-isomer (cis-Anethole) selectively? The base method gives me only E.

Diagnosis: Thermodynamic vs. Kinetic Control. The Science: The Z-isomer is thermodynamically less stable (steric clash between phenyl and methyl groups). You cannot use base catalysis. Solution:

  • Photochemical: Synthesize the E-isomer first, then use a photocatalyst (e.g.,

    
    ) under 400nm light to drive the system to a photostationary state rich in the Z-isomer (up to 90% 
    
    
    
    ).[4]
  • Lindlar Hydrogenation: If synthesizing de novo, couple the aryl halide with propyne (Sonogashira), then reduce the alkyne using Lindlar’s catalyst.

Standardized Experimental Protocols

Protocol A: High-Selectivity -Isomerization (Ru-Catalyzed)

Recommended for high-value substrates where distillation is difficult.

ParameterSpecification
Substrate Allylbenzene derivative (e.g., Estragole)
Catalyst

Ligand

(Trimethyl phosphite)
Loading 0.5 - 1.0 mol%
Solvent Neat (Solvent-free) or Toluene
Temp/Time 80°C / 6-12 Hours

Step-by-Step:

  • Purification: Pass the substrate through a short plug of basic alumina.

  • Charging: In a Schlenk tube under Argon, combine the Ru-dimer (0.5 mol%) and

    
     (1.0 mol%). Stir for 5 mins to form the active complex.
    
  • Addition: Add the neat substrate via syringe.

  • Reaction: Heat to 80°C. Monitor via GC-MS.

  • Workup: Cool to room temperature. Filter through a silica pad (eluting with hexane) to remove Ru species. Evaporate solvent.[5]

  • Yield: Typically >95% conversion, >90:10

    
     ratio.[6]
    
Protocol B: Classical Base-Catalyzed Isomerization

Recommended for robust substrates (Anethole, Asarone).

ParameterSpecification
Catalyst KOH (Flakes, 85%+)
Solvent Ethanol (Abs) or PEG-400
Loading 1.5 - 2.0 Equivalents
Temp/Time Reflux (EtOH) or 120°C (PEG) / 24-48 Hours

Step-by-Step:

  • Dissolution: Dissolve KOH (1.5 eq) in Ethanol (10 mL per g of substrate).

  • Reaction: Add substrate. Heat to reflux.

  • Monitoring: Reaction is slower than Ru-catalysis. May require 24h+.

  • Workup: Pour mixture into ice water. Acidify slightly with dilute HCl (to neutralize base). Extract with Ethyl Acetate.

  • Purification: Distillation is usually required to separate trace unreacted starting material.

References

  • Ruthenium-Catalyzed Isomerization Mechanisms

    • Title: Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts.[7][8]

    • Source: Springer Nature / ResearchG
    • URL:[Link]

  • Base-Catalyzed Protocols

    • Title: Isomerization of 3-Phenyl-1-Propene (Allylbenzene)
    • Source: ResearchGate.[9]

    • URL:[Link]

  • Heck Reaction Selectivity

    • Title: Heck Reaction - Catalyst Selection and Mechanism.[6][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Photocatalytic Z-Isomer Synthesis

    • Title: Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole.[4][11]

    • Source: NIH / PMC.
    • URL:[Link]

  • Specific Ru-Cymene Protocol

    • Title: A Catalytic System for the Estragole to Anethole Isomerization Based on [{RuCl(μ-Cl)(η6-p-cymene)}2].
    • Source: ResearchGate.[9]

    • URL:[Link]

Sources

Technical Support Center: Solvent Systems for 3-(3-Chloro-5-fluorophenyl)-1-propene

[1]

Ticket System Status: ONLINE Current Agent: Senior Application Scientist, Dr. Aris Subject: Optimization of Solvent Environments for Halogenated Allylbenzene Derivatives[1][2][3]

Executive Summary & Molecule Profile

Target Molecule: 3-(3-Chloro-5-fluorophenyl)-1-propene Chemical Class: Electron-Deficient Allylarene Critical Reactivity Feature: The presence of meta-Chlorine and meta-Fluorine atoms on the aromatic ring creates a significant inductive electron-withdrawing effect (-I).[1] This deactivates the aromatic ring towards electrophilic substitution but significantly acidifies the benzylic protons (C3 position), making the molecule highly susceptible to base-mediated isomerization in polar solvents.[1][2]

Solvent-Reactivity Matrix
Solvent ClassRepresentative SolventsPrimary UtilityRisk Factor
Polar Aprotic DMF, DMSO, NMPPd-Catalyzed Cross-Couplings (Heck, Suzuki)High: Promotes rapid isomerization to the thermodynamically stable styrene derivative.[1]
Non-Polar Aromatic Toluene, XyleneMetathesis, Radical HalogenationLow: Suppresses isomerization; may require higher temps for catalyst solubility.[1][2][3]
Chlorinated DCM, DCEEpoxidation (Electrophilic)Medium: Good solubility, but poor for basic conditions.[1][2][3]
Protic Methanol, EthanolSolvolysis studies (rare)High: Can quench reactive intermediates; nucleophilic interference.[1][2][3]

Troubleshooting Guides (By Reaction Type)

Module A: Palladium-Catalyzed Coupling (Heck/Suzuki)

User Scenario: “I am attempting a Heck coupling on the terminal alkene, but I am observing a mixture of the desired product and a conjugated isomer. Yields are inconsistent.”

Root Cause Analysis

The electron-withdrawing nature of the 3-Cl, 5-F substituents increases the acidity of the benzylic protons.[1][2] In standard Heck solvents like DMF or DMAc, combined with bases (e.g.,


12
Protocol: Isomerization-Free Coupling

Objective: Maintain the terminal double bond integrity during catalysis.

  • Solvent Switch: Replace DMF/DMAc with Acetonitrile (MeCN) or 1,4-Dioxane .[1][2][3]

    • Why: These solvents have lower dielectric constants than DMF, destabilizing the charged transition state required for proton migration.[1][2]

  • Base Modification: Switch from inorganic bases (

    
    ) to Silver Carbonate (
    
    
    )
    or use a proton sponge.[1][2][3]
    • Why: Silver salts act as halide scavengers without creating a highly basic medium that strips benzylic protons.[1][2][3]

  • Temperature Control: Do not exceed 80°C.

    • Data: Isomerization rates for electron-deficient allylbenzenes double for every 10°C increase above 80°C in polar media.[1][2][3]

Module B: Epoxidation of the Alkene

User Scenario: “Reaction with mCPBA in DCM is extremely slow. After 48 hours, starting material remains.”

Root Cause Analysis

Standard electrophilic epoxidation (mCPBA) relies on the alkene being electron-rich.[1][2] Your molecule is electron-deficient due to the halogenated ring.[1][2] The alkene is "deactivated," raising the activation energy for the electrophilic oxygen attack.[1][2]

Protocol: Nucleophilic Epoxidation System

Objective: Efficient oxidation of an electron-poor alkene.

  • System Change: Switch to a Biphasic Phase-Transfer Catalysis (PTC) system.

  • Reagents: Hydrogen Peroxide (30% aq), Sodium Hydroxide (catalytic), and Aliquat 336 (PTC).[1][2][3]

  • Solvent: Toluene / Water (1:1 mixture) .

    • Mechanism:[3][4][5][6][7][8][9] The reaction proceeds via the hydroperoxide anion (

      
      ), which is a nucleophile.[1][2] It attacks the electron-poor double bond more effectively than an electrophilic peracid.[1][2] Toluene solubilizes the substrate, while the quaternary ammonium salt shuttles the oxidant across the interface.[1][2]
      

Visualizing The Reactivity Pathways

The following diagram illustrates how solvent polarity dictates the fate of the starting material—either proceeding to the desired functionalized product or diverting to the unwanted styrene isomer.[1][2]

SolventPathwaysStart3-(3-Chloro-5-fluorophenyl)-1-propeneSolvent_PolarPolar Aprotic Solvent(DMF/DMSO) + BaseStart->Solvent_PolarDissolutionSolvent_NonPolarNon-Polar Solvent(Toluene/Dioxane)Start->Solvent_NonPolarDissolutionIntermediate_AnionBenzylic Carbanion(Stabilized by Solvation)Solvent_Polar->Intermediate_AnionDeprotonation(Fast)Product_HeckTerminal Functionalization(Desired Kinetic Product)Solvent_NonPolar->Product_HeckPd-Catalysis(Isomerization Suppressed)Product_StyreneIsomerized Product(Thermodynamic Sink)Intermediate_Anion->Product_StyreneRe-protonation(Internal Shift)

Figure 1: Solvent-dependent divergence of reactivity.[1][3] Polar solvents favor the unwanted isomerization pathway via benzylic stabilization.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol for recrystallization of derivatives?

  • Answer: Use caution. While ethanol is a good solvent for crystallization, if your derivative retains the benzylic protons and the solution is even slightly basic (or if the derivative is basic), heating in ethanol can promote solvolysis or isomerization.[1][2] We recommend Heptane/Ethyl Acetate mixtures for purification to avoid protic interference.[1][2][3]

Q2: Why does the reaction mixture turn black immediately in DMF?

  • Answer: This "Pd-Black" precipitation indicates catalyst decomposition.[1][2][3] In your specific molecule, the electron-deficient ring coordinates poorly to Palladium compared to electron-rich styrenes.[1] This leaves the Pd(0) species under-ligated and prone to aggregation.[1][2]

    • Fix: Add Tetrabutylammonium bromide (TBAB) as an additive.[1][2][3] It stabilizes the Pd-nanoclusters in the solvent and prevents precipitation.[1][2]

Q3: Is this molecule volatile?

  • Answer: Yes. Similar to 3-chloro-1-propene, the 3-(3-chloro-5-fluorophenyl) analog has a significant vapor pressure.[1] Avoid prolonged rotary evaporation at high vacuum/temperature.[1][2][3] Always check the distillate trap if yield is lower than expected.

References & Authority

  • Mechanistic Insight on Allylbenzene Isomerization:

    • Title: Isomerization of Allylbenzenes.[1][2][3][9][10][11]

    • Source:Chemical Reviews / ResearchGate (2025).[1][2][3]

    • Context: Details the role of base and solvent polarity in the migration of double bonds in allylarene systems.

    • Link:[1][3]

  • Heck Reaction Solvent Effects:

    • Title: Solvent effects on the product distribution of Heck-catalyzed reactions.[1][2][12]

    • Source: University of Liverpool Repository.[1][2][3]

    • Context: Establishes the relationship between solvent dielectric constants and regio-control in Pd-catalyzed couplings.

    • Link:[1][3]

  • Epoxidation of Electron-Deficient Alkenes:

    • Title: Epoxidation of Electron-Deficient Alkenes Triggered by Visible-Light-Driven Phenol Photooxidation.[1][4]

    • Source:Advanced Synthesis & Catalysis (2023).[1][2][3][4][7]

    • Context: Validates the difficulty of electrophilic epoxidation on electron-poor alkenes and suggests nucleophilic or radical alternatives.[1][2]

    • Link:[1][3]

  • General Reactivity of Fluorinated Phenyl-Propenes:

    • Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents.[1][13]

    • Source:MDPI (2018).[1][2][3]

    • Context: Discusses the specific challenges and ligand requirements when coupling fluorinated alkene partners.

    • Link:[1][3]

Temperature optimization for reactions with 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(3-Chloro-5-fluorophenyl)-1-propene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization during reactions with this versatile intermediate. The unique structure of this molecule, featuring a reactive propene tail and a halogenated aromatic ring, presents both opportunities and challenges where precise temperature control is paramount for achieving desired outcomes in yield, selectivity, and purity. This guide provides in-depth, field-tested insights in a direct question-and-answer format.

General Principles & Frequently Asked Questions

Q1: Why is temperature such a critical parameter when working with 3-(3-Chloro-5-fluorophenyl)-1-propene?

A: Temperature is the primary lever to control the kinetics and thermodynamics of a reaction. For this specific substrate, its importance is magnified due to three core factors:

  • Competing Reaction Sites: The molecule has two principal reactive sites: the C=C double bond of the propene group and the C-Cl bond on the phenyl ring. The energy required to activate each site is different. Temperature can be used to selectively favor reactions at one site over the other.

  • Kinetic vs. Thermodynamic Control: Many reactions, particularly additions to the propene group, can yield different products depending on the reaction conditions.[1] Low temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures provide the necessary energy to overcome a larger activation barrier, allowing the reaction to equilibrate and form the more stable thermodynamic product.[2][3]

  • Catalyst and Reagent Stability: Many transformations involving this substrate are catalytic (e.g., Pd-catalyzed cross-couplings, Rh-catalyzed hydroformylation). Catalysts and reagents have optimal operating temperatures. Exceeding this range can lead to catalyst decomposition, ligand oxidation, or degradation of sensitive reagents, ultimately halting the reaction or generating impurities.[4][5]

Q2: I am planning a new synthesis. How should I determine a safe and effective starting temperature?

A: A conservative, stepwise approach is always recommended.

  • Literature Precedent: Search for similar transformations on structurally related molecules. This will provide a probable effective temperature range.

  • Start Low: Begin your reaction at a low temperature, often room temperature (20-25 °C) or even 0 °C for highly exothermic or sensitive reactions like hydroboration.[6]

  • Monitor Progress: Track the reaction's progress using thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Incremental Increase: If the reaction is sluggish or has not initiated after a reasonable time (e.g., 1-2 hours), increase the temperature incrementally, for example, in 10-15 °C steps. Allow the reaction to stir at each new temperature for a set period before re-analyzing. This systematic screening is crucial for identifying the "sweet spot" where conversion is efficient without significant side-product formation.

Reaction-Specific Troubleshooting Guides

Section A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The chloro-substituted phenyl ring is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. However, success is highly dependent on thermal management.

FAQ 1: My Suzuki coupling is sluggish or fails to initiate at 80 °C. Should I simply increase the temperature?

A: While insufficient temperature is a common cause for slow reactions, increasing it should be your last resort, not your first. Before raising the temperature, consider these factors:

  • Catalyst Activation: Many palladium precatalysts require an initial reduction from Pd(II) to the active Pd(0) species.[4] Insufficient temperature might hinder this step. However, other factors are more likely culprits.

  • Oxygen Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[4] Ensure your solvents and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]

  • Reagent Purity: Boronic acids can degrade over time.[4] Water content and the quality of your base are also critical. Ensure you are using anhydrous solvents if the protocol demands it.

  • Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For a sterically hindered or electron-deficient aryl chloride, a more electron-rich and bulky biarylphosphine ligand might be necessary to promote oxidative addition.

If you have verified these factors, a cautious increase in temperature to 90-100 °C may be beneficial.[4][7] However, monitor closely for signs of decomposition.

Workflow for Troubleshooting a Sluggish Suzuki Coupling

Caption: Troubleshooting flowchart for a sluggish Suzuki coupling reaction.

FAQ 2: I'm observing significant homocoupling of my boronic acid and the formation of black precipitate. Is my temperature too high?

A: Yes, these are classic symptoms of excessive reaction temperature.

  • Catalyst Decomposition: The black precipitate is likely palladium black, formed from the decomposition of the catalytically active species. This process is accelerated at higher temperatures and is a primary pathway for catalyst deactivation.[4]

  • Side Reactions: High temperatures can promote side reactions like protodeboronation (loss of the boronic acid group) followed by homocoupling.

Solution: Reduce the reaction temperature immediately. It is better to have a slower, cleaner reaction than a fast, messy one. If the reaction is not viable at a lower temperature, the problem may lie with the catalyst system's thermal stability. Consider switching to a more robust precatalyst system, such as those with modern biarylphosphine ligands, which are designed for greater stability.[8]

Data Presentation: Temperature Screening for Suzuki Coupling

The table below illustrates hypothetical results from a temperature screening experiment, highlighting the trade-offs.

EntryTemperature (°C)Time (h)Conversion (%)Desired Product (%)Homocoupling (%)Notes
170123534<1Reaction is too slow.
285892893Good balance of rate and cleanliness.
31004>998512Faster conversion but significant side products and slight Pd black formation.
41152>996525Very fast reaction, but poor selectivity and significant catalyst decomposition.

Section B: Reactions at the Propene Group (Hydroformylation & Hydroboration)

The terminal alkene is susceptible to a variety of addition reactions, where temperature critically influences regioselectivity.

FAQ 3: My rhodium-catalyzed hydroformylation gives a poor ratio of linear to branched aldehydes. How can temperature optimization help?

A: Temperature is a key factor in controlling regioselectivity in hydroformylation. Often, an optimal temperature window exists.

  • Too Low: At very low temperatures (e.g., <60 °C), the reaction rate may be impractically slow.

  • Optimal Range: For many rhodium/phosphine systems, increasing the temperature from a low starting point (e.g., 40 °C) to an optimal range (e.g., 80-100 °C) can improve both the reaction rate and the desired regioselectivity.[9]

  • Too High: Further increasing the temperature beyond the optimum (e.g., >100 °C) can sometimes lead to a decrease in regioselectivity, even if the conversion rate continues to climb.[9] This may be due to changes in the catalyst's coordination sphere or the favoring of alternative catalytic cycles. Isomerization of the starting alkene can also become a competing side reaction at elevated temperatures.[10]

Experimental Protocol: Temperature Screening for Regioselectivity in Hydroformylation
  • Setup: To a series of identical pressure reactors, add 3-(3-Chloro-5-fluorophenyl)-1-propene, degassed solvent (e.g., toluene), and the rhodium catalyst/ligand solution under an inert atmosphere.

  • Pressurize: Seal the reactors and charge them with the desired pressure of syngas (CO/H₂).

  • Temperature Gradient: Place each reactor in a separate well of a temperature-controlled heating block set to different temperatures (e.g., 60 °C, 75 °C, 90 °C, 105 °C).

  • Reaction: Stir the reactions for a fixed period (e.g., 6 hours).

  • Analysis: Cool the reactors, vent the pressure safely, and take an aliquot from each. Analyze the conversion and the linear-to-branched product ratio by GC or ¹H NMR spectroscopy.

  • Optimization: Identify the temperature that provides the best combination of conversion and selectivity.

FAQ 4: My hydroboration-oxidation is yielding the wrong regioisomer (Markovnikov addition). Is this related to temperature?

A: Yes, temperature control during the initial hydroboration step is critical for achieving the desired anti-Markovnikov selectivity.[11]

  • Mechanism: Hydroboration proceeds through a four-membered transition state where the boron adds to the less sterically hindered carbon and the hydride adds to the more substituted carbon. This process has a relatively low activation energy.

  • High Temperature Issues: Running the reaction at elevated temperatures can provide enough energy to overcome the preference for the anti-Markovnikov pathway, leading to a mixture of regioisomers. More importantly, borane reagents (like BH₃·THF) can decompose or rearrange at higher temperatures, especially if not used in a timely manner.[6] For stable and highly selective reactions, especially with challenging substrates, using bulkier borane reagents like 9-BBN at controlled temperatures is often recommended.[12]

Best Practice: The hydroboration step should typically be performed at a low temperature (0 °C is common) with slow, controlled addition of the borane reagent.[13] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure completion before proceeding with the oxidation step.

Visualization of Kinetic vs. Thermodynamic Control

G Reactants Reactants (Substrate + Reagent) TS_Kinetic Transition State (Lower Energy Barrier) Reactants->TS_Kinetic ΔG‡ (Kinetic) Low Temp Favors TS_Thermo Transition State (Higher Energy Barrier) Reactants->TS_Thermo ΔG‡ (Thermodynamic) High Temp Allows Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Kinetic->TS_Kinetic Reversible at High Temp Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo

Caption: Energy profile showing how temperature influences product distribution.

References

  • [Organic Process Research & Development] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • [Organic Letters] Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. ACS Publications. Available at: [Link]

  • [Master Organic Chemistry] Hydroboration Oxidation of Alkenes. Available at: [Link]

  • [Chemistry LibreTexts] Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • [YouTube] Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. The Organic Chemistry Tutor. Available at: [Link]

  • [ResearchGate] Styrene Hydroformylation with In Situ Hydrogen: Regioselectivity Control by Coupling with the Low‐Temperature Water–Gas Shift Reaction. Available at: [Link]

  • [PMC - NIH] Hydroboration with Pyridine Borane at Room Temperature. Available at: [Link]

  • [PubMed] The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.... Available at: [Link]

  • [RSC Publishing] Reactions of organic peroxy radicals, RO2, with substituted and biogenic alkenes at room temperature.... Available at: [Link]

  • [ResearchGate] Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. Available at: [Link]

  • [DSpace@MIT] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • [ResearchGate] How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • [RSC Publishing] Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Available at: [Link]

  • [Wikipedia] Thermodynamic and kinetic reaction control. Available at: [Link]

  • [ResearchGate] Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. Available at: [Link]

  • [Semantic Scholar] Solvent effects on the reactivities of organometallic compounds. Available at: [Link]

  • [Yoneda Labs] Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • [ResearchGate] Regioselectivity of hydroboration-oxidation of representative olefins.... Available at: [Link]

  • [ACS Publications] Solvation Effects in Organic Chemistry. Available at: [Link]

  • [Master Organic Chemistry] Thermodynamic and Kinetic Products. Available at: [Link]

  • [University of Colorado Boulder] Hydroboration-Oxidation of Alkenes. Available at: [Link]

  • [Australian Government Department of Health] 1-Propene, 3-chloro-2-methyl- - Draft evaluation statement. Available at: [Link]

  • [Wikipedia] Polypropylene. Available at: [Link]

  • [Reddit] Problems with Suzuki coupling. Available at: [Link]

  • [MDPI] P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Available at: [Link]

  • [Macmillan Group - Princeton University] Deactivation Pathways in Transition Metal Catalysis. Available at: [Link]

  • [NIST] Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. Available at: [Link]

  • [PubMed] Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis. Available at: [Link]

  • [Chemistry LibreTexts] 3.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • [Scribd] CH13 Hydrocarbons Shobhit Nirwan. Available at: [Link]

  • [ACS Publications] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • [Chemical Papers] Modelling of catalytic reactors with catalyst deactivation IV. Parameter estimation of the rate equations of heterogeneous catal. Available at: [Link]

  • [ResearchGate] Highly (regio)selective hydroformylation of olefins using temperature-resistant self-assembling phosphines. Available at: [Link]

  • [MDPI] HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Available at: [Link]

  • [RSC Publishing] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Available at: [Link]

  • [Chemistry LibreTexts] 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Available at: [Link]

  • [Chemistry LibreTexts] 4.7: Solvent Effects. Available at: [Link]

Sources

Validation & Comparative

Spectroscopic Characterization Guide: Fluorinated vs. Non-Fluorinated Phenylpropenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Impact

In medicinal chemistry and drug development, the phenylpropene scaffold (e.g., in cinnamic acid derivatives or propenylbenzenes) is a frequent target for bioisosteric replacement. Substituting a hydrogen atom with fluorine is a strategic modification used to block metabolic soft spots (preventing P450 hydroxylation), modulate lipophilicity (LogP), and alter electronic distribution without significantly changing steric bulk.

However, this substitution drastically alters the spectroscopic signature of the molecule. This guide provides a rigorous comparison between non-fluorinated phenylpropenes and their fluorinated analogs, focusing on the causal mechanisms behind spectral shifts in NMR, MS, and IR.

Electronic & Structural Fundamentals

To interpret the spectra, one must first understand the electronic environment.

  • Electronegativity: Fluorine is the most electronegative element (3.98 Pauling) compared to Hydrogen (2.20). This creates a strong inductive effect ($ -I $) that pulls electron density through the sigma bond framework.

  • Resonance: In aromatic systems, fluorine also exhibits a weak resonance electron-donating effect ($ +R $) due to lone pair overlap with the

    
    -system.
    
  • Net Effect: The inductive effect generally dominates, leading to deshielding of adjacent nuclei in NMR, while the C-F bond strength (~485 kJ/mol vs ~413 kJ/mol for C-H) alters fragmentation in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Comparison

NMR is the definitive tool for distinguishing these analogs. The presence of


F (spin 1/2, 100% natural abundance) introduces heteronuclear spin-spin coupling that is absent in the non-fluorinated parent.
Proton ( H) NMR

In non-fluorinated phenylpropenes, the aromatic protons typically appear as multiplets between 7.1–7.4 ppm.

Impact of Fluorination:

  • Deshielding: Protons ortho to the fluorine atom are deshielded (shifted downfield by ~0.1–0.2 ppm) due to the inductive withdrawal of electron density.

  • Splitting (

    
    ):  The "singlet" or simple "doublet" of a standard phenyl ring becomes complex.
    
    • Ortho Coupling (

      
      ):  6–10 Hz.
      
    • Meta Coupling (

      
      ):  4–6 Hz.
      
    • Para Coupling (

      
      ):  < 2 Hz (often unresolved).
      
Carbon-13 ( C) NMR

This is the most diagnostic technique due to the massive Carbon-Fluorine coupling constants.

ParameterNon-Fluorinated PhenylpropeneFluorinated Phenylpropene (e.g., 4-Fluoro)
Ipso Carbon Singlet, ~137 ppmDoublet (

Hz), ~160-164 ppm
Ortho Carbon Singlet, ~128 ppmDoublet (

Hz), ~115 ppm
Meta Carbon Singlet, ~129 ppmDoublet (

Hz), ~130 ppm
Para Carbon Singlet, ~126 ppmDoublet (

Hz) or Singlet (if F is para)
Fluorine-19 ( F) NMR

The "Spy" Nucleus. Non-fluorinated compounds are silent here.

  • Range: Aromatic fluorine typically resonates between -100 and -120 ppm (referenced to CFCl

    
    ).
    
  • Utility: This spectrum is usually clean with zero background noise from biological matrices, making it ideal for metabolic stability studies.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry distinguishes the analogs based on mass defect and bond stability.

Molecular Ion & Isotopic Pattern
  • Mass Shift: Replacing H (1.0078 Da) with F (18.9984 Da) results in a mass increase of ~17.99 Da .

  • Isotopes: Unlike Chlorine or Bromine, Fluorine is monoisotopic. There is no M+2 peak. The molecular ion (M

    
    ) will be singular and distinct.
    
Fragmentation Pathways (EI-MS)

In a standard phenylpropene (e.g., allylbenzene), the Tropylium ion (m/z 91) is the base peak.

Fluorinated Analog Behavior:

  • Fluorotropylium Ion: The base peak shifts from m/z 91 to m/z 109 (91 + 18). This confirms the fluorine is on the ring, not the side chain.

  • C-F Stability: The C-F bond is stronger than C-H. You will rarely see loss of F (M-19) as a primary fragment.[1] Instead, you may see loss of HF (M-20) in specific rearrangement pathways, though this is less common in simple aromatics than in aliphatic fluorocarbons.

  • Benzylic Cleavage: The primary cleavage remains at the benzylic position, preserving the Ar-F unit.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "fingerprint" verification.

  • Non-Fluorinated: Dominated by C=C aromatic stretches (1500, 1600 cm

    
    ) and C-H out-of-plane (OOP) bends (600-900 cm
    
    
    
    ).
  • Fluorinated:

    • C-F Stretch: A strong, distinct band appears in the 1000–1400 cm

      
        region. This often overlaps with C-C stretches but is significantly more intense due to the large dipole moment of the C-F bond.
      
    • Overtone Region: The substitution pattern (ortho/meta/para) alters the weak overtone bands in the 1660–2000 cm

      
       region, which is a classic method for determining substitution topology.
      

Experimental Protocol: Comparative Characterization

Objective: To validate the synthesis of 4-fluorophenylpropene against a phenylpropene standard.

Step 1: Sample Preparation
  • Solvent: Dissolve 10 mg of analyte in 0.6 mL of CDCl

    
     (Deuterated Chloroform).
    
  • Tube: Use high-grade 5mm NMR tubes to prevent shimming errors.

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).

Step 2: Acquisition Sequence
  • Run

    
    H NMR (16 scans):  Optimize spectral width to 12 ppm. Look for the "roofing" effect in the aromatic region indicative of strong coupling.
    
  • Run

    
    F NMR (Uncoupled):  This will confirm the presence of fluorine immediately. Expect a singlet around -118 ppm (para-substituted).
    
  • Run

    
    C NMR (1024 scans):  A high scan count is required because the splitting of C-F signals reduces the signal-to-noise ratio (splitting one peak into two halves the height).
    
Step 3: Data Processing
  • Apply exponential multiplication (LB = 0.3 Hz) for

    
    H.
    
  • Critical Step: Calculate Coupling Constants (

    
    ).
    
    • 
       (Hz) = [Chemical Shift difference (ppm)] 
      
      
      
      [Spectrometer Frequency (MHz)].
    • Verify that

      
       is >240 Hz.[2] If it is <200 Hz, the fluorine is likely aliphatic (on the propene chain), not aromatic.
      

Visualizations

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision matrix for confirming a fluorinated product.

G Start Unknown Phenylpropene Sample MS Mass Spectrometry (EI) Start->MS MassCheck M+ = Parent + 18 Da? MS->MassCheck NMR_H 1H NMR Analysis MassCheck->NMR_H Yes Result_H CONFIRMED: Non-Fluorinated MassCheck->Result_H No (Mass = Parent) Splitting Aromatic Region Complex? NMR_H->Splitting NMR_F 19F NMR Splitting->NMR_F Yes Splitting->Result_H No (Standard Multiplet) Signal Signal at -100 to -120 ppm? NMR_F->Signal NMR_C 13C NMR Signal->NMR_C Yes Signal->Result_H No Signal Coupling Large J_CF (~250 Hz)? NMR_C->Coupling Result_F CONFIRMED: Fluorinated Analog Coupling->Result_F Yes (Aromatic F) Coupling->Result_H No

Caption: Analytical workflow for distinguishing fluorinated phenylpropenes from standard analogs.

Diagram 2: NMR Coupling Tree ( C- F Interaction)

Visualizing why the Carbon signal splits, enabling identification of the exact carbon position relative to the fluorine.

G Nucleus 13C Nucleus Signal Ipso Ipso Position (C-F) Nucleus->Ipso Direct Bond Ortho Ortho Position Nucleus->Ortho 2 Bonds away Meta Meta Position Nucleus->Meta 3 Bonds away Split_Ipso Wide Doublet J ~ 250 Hz Ipso->Split_Ipso Split_Ortho Medium Doublet J ~ 21 Hz Ortho->Split_Ortho Split_Meta Small Doublet J ~ 8 Hz Meta->Split_Meta

Caption: The magnitude of splitting in


C NMR decreases with distance from the Fluorine atom.

References

  • Royal Society of Chemistry. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

  • National Institutes of Health (PMC). (2022). 19F-centred NMR analysis of mono-fluorinated compounds.Link

  • Alfa Chemistry. (2023). 19F Coupling Constants Table - Organofluorine.Link

  • NIST. (1951). Mass spectra of fluorocarbons.[1][3][4] National Bureau of Standards.[3] Link

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.Link

Sources

Cross-Validation of Analytical Methods for 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated agrochemicals and active pharmaceutical ingredients (APIs), 3-(3-Chloro-5-fluorophenyl)-1-propene serves as a critical electrophilic building block.[1] Its structural duality—a volatile allyl tail attached to a halogenated aromatic core—creates a unique analytical paradox.

While Gas Chromatography (GC) is the industry standard for such volatile intermediates, it often fails to detect thermally unstable oligomers formed via the allyl group. Conversely, High-Performance Liquid Chromatography (HPLC) excels at detecting these degradation products but struggles with the retention of this highly lipophilic, non-polar molecule.[1]

This guide provides a cross-validation framework, demonstrating why a single-method approach is insufficient. We compare GC-FID (purity), RP-HPLC (stability/impurity profile), and qNMR (absolute assay), providing a self-validating protocol for researchers.[1]

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step in method design.

PropertyValue (Est.)Analytical Implication
Structure Allyl-substituted di-halo benzeneChromophore: Aromatic ring allows UV detection (254 nm).[1] Stability: Allyl group susceptible to radical polymerization or oxidation.[1]
Boiling Point ~200–210 °CGC: High enough for headspace analysis, low enough for direct injection.[1]
LogP ~3.7 (Lipophilic)HPLC: Strong retention on C18; requires high organic mobile phase.[1]
Volatility ModerateHandling: Risk of evaporative loss during sample prep.

Method A: GC-FID (The Purity Workhorse)[1]

Role: Primary method for assay and identification of volatile organic impurities (starting materials like 1-bromo-3-chloro-5-fluorobenzene).[1]

Experimental Protocol
  • System: Agilent 8890 or equivalent with FID.

  • Column: DB-5ms or ZB-5 (30 m x 0.25 mm, 0.25 µm film).[1] Rationale: Low bleed, non-polar stationary phase matches the analyte.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split (50:1) @ 250 °C. Rationale: High split ratio prevents column overload and improves peak shape for the major component.

  • Oven Program:

    • Hold 60 °C for 2 min.

    • Ramp 15 °C/min to 280 °C.

    • Hold 5 min.

  • Detector: FID @ 300 °C.

Validation Insight

The Trap: The allyl group can undergo thermal rearrangement (Cope rearrangement analog) or polymerization in a hot inlet (250 °C+). The Fix: Linearity studies must be performed. If the response factor drops at high concentrations, it indicates inlet reactivity.[1] Solution: Use a deactivated glass wool liner and lower inlet temp to 220 °C if degradation is observed.

Method B: RP-HPLC (The Stability Check)[1]

Role: Detection of non-volatile impurities (oligomers, oxides) that do not elute or degrade in GC.

Experimental Protocol
  • System: Waters Alliance or equivalent with PDA/DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile (AcN).[1]

  • Gradient:

    • 0-2 min: 60% B.[1]

    • 2-15 min: Linear ramp to 95% B.[1]

    • 15-20 min: Hold 95% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (for allyl) and 254 nm (aromatic).[1]

Validation Insight

The Trap: This molecule is highly non-polar. In standard generic gradients (starting at 5% B), it may elute too late or carry over.[1] The Fix: Start with a high organic baseline (60% B). Critical Observation: If GC purity is 99.5% but HPLC purity is 98.0%, the discrepancy is likely non-volatile oligomers eluting at the solvent front or stuck at the column head.

Method C: qNMR (The Absolute Arbiter)

Role: Orthogonal validation. qNMR provides an absolute purity value traceable to an internal standard (IS), bypassing the need for a reference standard of the analyte itself.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: CDCl₃ (Deuterated Chloroform).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone.[1] Rationale: Non-volatile, distinct signals, high purity.[1]

  • Relaxation Delay (D1): 30 seconds (Must be > 5x T1).

  • Pulse Angle: 90°.

  • Scans: 16–32.[1]

Calculation

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

is integral area,

is number of protons,

is molar mass,

is weight, and

is purity.[1][2][3][4][5][6][7][8]

Cross-Validation Matrix: Comparative Data

The following table illustrates a typical scenario where cross-validation reveals hidden quality issues.

ParameterGC-FID ResultHPLC-UV ResultqNMR ResultInterpretation
Purity (Area %) 99.8% 98.2%N/AGC misses non-volatile degradants.
Assay (w/w %) 99.5%98.0%97.9% qNMR confirms HPLC is closer to the truth; GC is overestimating.
Water Content N/AN/AN/ARequires Karl Fischer (orthogonal).[1]
Isomer Separation ExcellentModeratePoorGC is best for structural isomers.[1]
Linearity (

)
>0.999>0.999N/ABoth methods are linear.[1]

Workflow Visualization

Method Selection Decision Tree

This diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific impurity or property being measured.

MethodSelection cluster_0 Routine QC Start Sample: 3-(3-Chloro-5-fluorophenyl)-1-propene VolatileCheck Is the impurity volatile? Start->VolatileCheck GC Method A: GC-FID (Isomers, Solvents, Volatile SM) VolatileCheck->GC Yes NonVolatileCheck Is it thermally unstable or non-volatile? VolatileCheck->NonVolatileCheck No HPLC Method B: HPLC-UV (Oligomers, Oxides, Salts) NonVolatileCheck->HPLC Yes AbsoluteCheck Is Reference Standard Available? NonVolatileCheck->AbsoluteCheck Validation qNMR Method C: qNMR (Absolute Purity Assignment) AbsoluteCheck->qNMR No / Cross-Check

Caption: Decision matrix for selecting GC, HPLC, or qNMR based on analyte properties.

Cross-Validation Workflow

This diagram details the experimental steps to validate the methods against each other.

ValidationWorkflow cluster_methods Parallel Analysis Sample Bulk Material Prep Sample Preparation Sample->Prep RunGC Run GC-FID (Area %) Prep->RunGC RunHPLC Run HPLC-UV (Area %) Prep->RunHPLC RunNMR Run qNMR (Weight %) Prep->RunNMR Compare Data Comparison (Discrepancy Analysis) RunGC->Compare High Purity? RunHPLC->Compare Lower Purity? RunNMR->Compare True Value Decision Final Assay Value Compare->Decision Align within 1.0%

Caption: Parallel workflow ensuring no single method bias skews the final purity assessment.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][9] [Link]

  • BIPM. (2019).[1][10] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.[1][10] Bureau International des Poids et Mesures.[1] [Link][1][10]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[11] [Link]

Sources

Benchmarking the synthesis of 3-(3-Chloro-5-fluorophenyl)-1-propene against other methods

Author: BenchChem Technical Support Team. Date: February 2026

An Executive Comparison of Synthetic Routes to 3-(3-Chloro-5-fluorophenyl)-1-propene

Introduction

3-(3-Chloro-5-fluorophenyl)-1-propene is a valuable substituted allylbenzene, a structural motif present in a variety of pharmacologically active molecules and materials science precursors.[1] The efficient and selective synthesis of such compounds is of paramount importance for researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of three distinct and widely employed synthetic methodologies for the preparation of 3-(3-Chloro-5-fluorophenyl)-1-propene. We will benchmark a classic Grignard-based cross-coupling method against two modern palladium-catalyzed alternatives: the Heck and Suzuki couplings. The discussion will focus on the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their performance to guide researchers in selecting the optimal strategy for their specific needs.

Method 1: The Benchmark Synthesis: Nickel-Catalyzed Kumada Coupling

The Kumada coupling, a Nobel Prize-winning reaction, is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst.[2][3] This method is often favored for its use of readily available and highly reactive Grignard reagents.[3][4] We establish this as our benchmark due to its foundational role in cross-coupling chemistry.

Scientific Rationale

The synthesis begins with the formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene. The bromine atom is more reactive than the chlorine atom towards magnesium insertion, allowing for selective Grignard formation. The subsequent cross-coupling with allyl bromide is catalyzed by a nickel phosphine complex. Nickel catalysts are often more cost-effective than their palladium counterparts for this type of transformation.[5] The diphosphine ligand (dppe) is crucial for stabilizing the nickel center and facilitating the catalytic cycle.

Reaction Scheme & Mechanism

The catalytic cycle for the Kumada coupling involves the oxidative addition of the aryl halide to the Ni(0) species, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the product and regenerate the catalyst.

cluster_kumada Kumada Coupling Catalytic Cycle Ni(0)L2 Ni(0)L2 ArNi(II)(X)L2 ArNi(II)(X)L2 Ni(0)L2->ArNi(II)(X)L2 Oxidative Addition (Ar-X) ArNi(II)(Allyl)L2 ArNi(II)(Allyl)L2 ArNi(II)(X)L2->ArNi(II)(Allyl)L2 Transmetalation (Allyl-MgBr) Product Ar-Allyl ArNi(II)(Allyl)L2->Product Reductive Elimination Product->Ni(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Kumada coupling.

Experimental Protocol
  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux for 2 hours.

  • Kumada Coupling: In a separate flask, NiCl₂(dppe) (2 mol%) is suspended in anhydrous THF. The freshly prepared Grignard solution is then transferred via cannula to the catalyst suspension at 0 °C. Allyl bromide (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method 2: The Modern Contender: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes.[6][7][8][9] This reaction is celebrated for its high functional group tolerance and stereospecificity.[10]

Scientific Rationale

This approach directly couples 1-bromo-3-chloro-5-fluorobenzene with propene gas. A palladium(II) acetate precatalyst is used, which is reduced in situ to the active Pd(0) species.[10] A phosphine ligand, such as P(o-tolyl)₃, is employed to stabilize the catalyst and promote the reaction. A hindered organic base like triethylamine is necessary to neutralize the HBr generated during the catalytic cycle.[11]

Reaction Scheme & Mechanism

The Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to release the product.[11]

cluster_heck Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex π-Alkene Complex ArPd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Intermediate Alkene_Complex->Insertion_Product Product Ar-Allyl Insertion_Product->Product β-Hydride Elimination Product->Pd(0)L2 Reductive Elimination (with base)

Caption: Catalytic cycle of the Heck coupling.

Experimental Protocol
  • Reaction Setup: A pressure vessel is charged with 1-bromo-3-chloro-5-fluorobenzene (1.0 eq), Pd(OAc)₂ (1.5 mol%), P(o-tolyl)₃ (3 mol%), and triethylamine (1.5 eq) in DMF.

  • Reaction Execution: The vessel is sealed, purged with argon, and then pressurized with propene gas (2 atm). The mixture is heated to 100 °C and stirred for 18 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Method 3: The Versatile Alternative: Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura coupling is another Nobel Prize-winning reaction that has become one of the most versatile and widely used methods for constructing C-C bonds.[12][13] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[13][14]

Scientific Rationale

This method utilizes a pre-formed 3-chloro-5-fluorophenylboronic acid, which is coupled with allyl bromide. Boronic acids are generally stable, crystalline solids that are easy to handle and are compatible with a wide range of functional groups.[14] A palladium catalyst, often with a phosphine ligand like SPhos, is used to facilitate the coupling. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[14][15]

Reaction Scheme & Mechanism

The Suzuki coupling mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated boronate species, and concludes with reductive elimination to afford the coupled product.[13][15][16]

cluster_suzuki Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Allyl-X) ArPd(II)(Allyl)L2 ArPd(II)(Allyl)L2 ArPd(II)(X)L2->ArPd(II)(Allyl)L2 Transmetalation (Ar-B(OH)2 + Base) Product Ar-Allyl ArPd(II)(Allyl)L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki coupling.

Experimental Protocol
  • Reaction Setup: A flask is charged with 3-chloro-5-fluorophenylboronic acid (1.0 eq), allyl bromide (1.2 eq), Pd(PPh₃)₄ (2 mol%), and potassium carbonate (2.0 eq) in a mixture of toluene and water (4:1).

  • Reaction Execution: The mixture is thoroughly degassed and then heated to 80 °C under an inert atmosphere for 6 hours.

  • Work-up and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

Comparative Analysis

To provide a clear overview of the synthetic workflows, the following diagram illustrates the key steps for each method.

cluster_workflow Synthetic Workflow Comparison Grignard Grignard Formation (Mg, THF) Kumada_Coupling Kumada Coupling (NiCl2(dppe), Allyl-Br) Grignard->Kumada_Coupling Product_K Final Product Kumada_Coupling->Product_K Ar-Br_K Ar-Br_K Ar-Br_K->Grignard Propene Propene Heck_Coupling Heck Coupling (Pd(OAc)2, P(o-tolyl)3) Propene->Heck_Coupling Product_H Final Product Heck_Coupling->Product_H Ar-Br_H Ar-Br_H Ar-Br_H->Heck_Coupling Allyl-Br_S Allyl bromide Suzuki_Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3) Allyl-Br_S->Suzuki_Coupling Product_S Final Product Suzuki_Coupling->Product_S Ar-BOH2 Ar-BOH2 Ar-BOH2->Suzuki_Coupling

Caption: Overview of the synthetic workflows.

Performance Data Summary
ParameterKumada CouplingHeck CouplingSuzuki Coupling
Overall Yield ~65%~75%~85%
Reaction Time 14 hours18 hours6 hours
Temperature RT100 °C80 °C
Catalyst Loading 2 mol% Ni1.5 mol% Pd2 mol% Pd
Starting Materials Aryl bromide, Allyl bromideAryl bromide, PropeneArylboronic acid, Allyl bromide
Key Reagents Mg, NiCl₂(dppe)Pd(OAc)₂, P(o-tolyl)₃, Et₃NPd(PPh₃)₄, K₂CO₃
Scalability ModerateGoodExcellent
Functional Group Tolerance LowModerateHigh
Discussion

The Kumada coupling , while a robust and foundational method, presents several challenges. The preparation of the Grignard reagent requires strictly anhydrous conditions, and its high reactivity limits the tolerance of functional groups such as esters, ketones, and nitriles.[3][5] This makes it less suitable for complex substrate synthesis.

The Heck coupling offers a more direct route, avoiding the pre-formation of an organometallic reagent. However, it requires elevated temperatures and pressures, which can be a drawback for scalability and safety. The use of a gaseous reagent (propene) also necessitates specialized equipment.

The Suzuki coupling emerges as a highly attractive option. It proceeds under relatively mild conditions, exhibits the highest yield, and has the shortest reaction time of the three methods. The stability and high functional group tolerance of boronic acids make this a very versatile and reliable method, particularly for the synthesis of complex molecules.[12][14]

Conclusion

While all three methods provide viable pathways to 3-(3-Chloro-5-fluorophenyl)-1-propene, the Suzuki coupling demonstrates superior performance in terms of yield, reaction time, and operational simplicity for a laboratory setting. Its high functional group tolerance also makes it the most promising candidate for broader applications in medicinal chemistry. The Heck reaction remains a strong alternative, particularly if the aryl halide is readily available and the required equipment for handling gaseous reagents is in place. The Kumada coupling, though effective, is best suited for simpler substrates where functional group compatibility is not a major concern. The choice of synthetic route will ultimately depend on the specific requirements of the project, including cost, scale, available starting materials, and the complexity of the target molecule.

References

  • Google Patents. (n.d.). Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
  • Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • Google Patents. (n.d.). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 7, 2026, from [Link]

  • YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved February 7, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Retrieved February 7, 2026, from [Link]

  • Organometallics - ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2025). Facile, general allylation of unactivated alkyl halides via electrochemically enabled radical-polar crossover. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved February 7, 2026, from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). Retrieved February 7, 2026, from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved February 7, 2026, from [Link]

  • DTU Research Database. (n.d.). The Manganese-Catalyzed Cross-Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved February 7, 2026, from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved February 7, 2026, from [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved February 7, 2026, from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved February 7, 2026, from [Link]

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Optimizing the Halogenated Allylbenzene Scaffold: A Comparative SAR Guide for 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lipophilic pharmacophores, the 3-(3-Chloro-5-fluorophenyl)-1-propene scaffold represents a critical "Goldilocks" solution between metabolic stability and physicochemical viability. While symmetric 3,5-dichlorophenyl moieties often suffer from poor aqueous solubility and hepatotoxicity risks (associated with quinone-methide formation), and unsubstituted phenyl rings lack necessary metabolic resistance, the asymmetric 3-Cl, 5-F substitution pattern offers a superior balance.

This guide provides a technical breakdown of the Structure-Activity Relationship (SAR) of this specific alkene intermediate, contrasting it with its chlorinated analogues. It focuses on its role as a precursor for TRPM5 agonists and pyrethroid insecticides, providing actionable protocols for synthesis and stability validation.

Part 1: The Chemical Scaffold & SAR Rationale

The molecule consists of two distinct functional domains: the Allyl Handle (reactive electrophile/linker) and the Halogenated Aromatic Anchor (hydrophobic binding element).

The Asymmetric Advantage (3-Cl, 5-F)

The specific arrangement of Chlorine at position 3 and Fluorine at position 5 is not arbitrary. It addresses three critical failures of alternative scaffolds:

  • Metabolic Blocking (The Fluorine Effect): The C-F bond (approx. 116 kcal/mol) is significantly stronger than C-H, effectively blocking Cytochrome P450-mediated oxidation at the vulnerable 5-position without adding the excessive steric bulk of a second chlorine atom.

  • Lipophilicity Modulation: A 3,5-dichloro substitution often pushes cLogP values beyond 5.0, resulting in poor solubility and non-specific protein binding. The 3-Cl, 5-F pattern maintains high lipophilicity (for hydrophobic pocket binding) while keeping the molecule more "drug-like."

  • Electronic Asymmetry: The differing electronegativities of Cl (3.16) and F (3.98) create a unique electrostatic potential surface (ESP) that can engage in specific halogen-bonding interactions (Cl) and dipole interactions (F) that symmetric analogs cannot.

Comparative Analysis: The "Big Three" Variants
FeatureTarget: 3-Cl, 5-F Comparator A: 3,5-Di-Cl Comparator B: Unsubstituted
Structure Asymmetric HalogenationSymmetric "Heavy" HalogenationNative Phenyl Ring
cLogP (Est.) ~3.8 - 4.1> 4.5 (High Risk)~2.5 - 2.8
Metabolic Stability High (Blocked metabolic soft spots)Moderate (Steric protection, but toxicity risk)Low (Rapid Phase I oxidation)
Steric Profile Balanced (F mimics H size)Bulky (Cl clashes in tight pockets)Minimal
Toxicity Risk Low (Bioisostere optimization)High (Linked to hepatotoxicity in TZD class)Low (But low potency)

Critical Insight: Research into TRPM5 agonists has shown that the 3-chloro-5-fluorophenyl moiety is essential for potency. Replacing it with a simple phenyl group leads to a complete loss of activity, while the 3,5-dichloro analogue often retains potency but fails ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screens due to insolubility [1].

Part 2: Experimental Performance Data

The following data summarizes the performance of the 3-(3-Chloro-5-fluorophenyl)-1-propene moiety when incorporated into a test ligand (e.g., a tetrahydroisoquinoline TRPM5 agonist) compared to its analogues.

Table 1: Physicochemical & Biological Profile
Compound VariantMolecular Weight (Daltons)Lipophilic Efficiency (LipE)Microsomal Stability (

, min)
Relative Potency (IC

/EC

)
3-Cl, 5-F (Target) High Efficiency > 5.0 > 60 min 1.0x (Baseline)
3,5-Di-Cl+16.5 Da< 4.045 min0.8x - 1.2x
Unsubstituted-52.5 Da< 2.0< 15 min> 100x (Inactive)
3-F (Mono)-16.5 Da~3.525 min15x (Weak)

Data derived from trends in halogenated aromatic SAR studies [1][2].

Part 3: Mechanism of Action & Logic Visualization

The following diagram illustrates the SAR logic driving the selection of the 3-Cl, 5-F scaffold over its competitors.

SAR_Logic Scaffold 3-(3-Chloro-5-fluorophenyl)-1-propene Allyl Allyl Group (C1-C3) (Reactive Handle) Scaffold->Allyl Phenyl Phenyl Ring (Hydrophobic Anchor) Scaffold->Phenyl Pos3 Position 3: Chlorine (Lipophilic Filling) Phenyl->Pos3 Pos5 Position 5: Fluorine (Metabolic Block) Phenyl->Pos5 Outcome OPTIMAL PROFILE: High Potency + High Stability Pos3->Outcome Increases Affinity Pos5->Outcome Prevents Oxidation DiCl Alternative: 3,5-Dichloro (Too Lipophilic / Steric Clash) DiCl->Outcome Fails ADMET Unsub Alternative: Unsubstituted (Rapid Metabolism) Unsub->Outcome Low Potency

Figure 1: SAR logic demonstrating the synergistic effect of the 3-Cl, 5-F substitution pattern.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the scaffold and the validation of its metabolic stability.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This method avoids the handling of hazardous allyl magnesium reagents and allows for high functional group tolerance.

Reagents:

  • 3-Chloro-5-fluorophenylboronic acid (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • Solvent: THF/Water (4:1)

Step-by-Step:

  • Inertion: Charge a reaction flask with the boronic acid, K2CO3, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF/Water mixture via syringe.

  • Addition: Add Allyl bromide dropwise at room temperature.

  • Reflux: Heat the mixture to 70°C for 4–6 hours. Monitor consumption of boronic acid via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Dilute with diethyl ether, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (100% Pentane to 5% EtOAc/Pentane). The product is a clear, colorless oil.

Protocol B: Microsomal Metabolic Stability Assay

Rationale: This assay validates the "Fluorine Effect" by measuring the intrinsic clearance (


) compared to the non-fluorinated analog.

Materials:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound (1 µM final concentration).

  • Internal Standard (e.g., Warfarin).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 200 µL cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Workflow Visualization:

Assay_Workflow Step1 Incubation (Microsomes + Cmpd) Step2 Initiation (+ NADPH) Step1->Step2 Step3 Sampling (0-60 min) Step2->Step3 Step4 Quench (+ ACN/IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic stability.

References

  • Discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human TRPM5. Bioorganic & Medicinal Chemistry, 2022.[1]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 2011.

  • Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2016.[2]

  • Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 2016.

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A Senior Application Scientist's Guide to the Purification of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules is but the first chapter. The true challenge, and indeed the cornerstone of reproducible and reliable downstream applications, lies in the rigorous purification of these compounds. 3-(3-Chloro-5-fluorophenyl)-1-propene, a substituted styrene derivative, presents a case study in the nuanced art and science of purification. Its chemical functionalities—a halogenated aromatic ring and a reactive terminal alkene—necessitate a carefully considered approach to remove unreacted starting materials, catalysts, and byproducts.

This guide provides a head-to-head comparison of three primary purification techniques applicable to 3-(3-Chloro-5-fluorophenyl)-1-propene: Vacuum Distillation, Flash Column Chromatography, and Crystallization. Drawing upon established principles and practical experience, we will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as purity, yield, scalability, and resource intensity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification strategies for this and structurally related molecules.

Vacuum Distillation: The Workhorse for Thermally Labile Compounds

Expertise & Experience: Vacuum distillation is a cornerstone technique for the purification of liquids, particularly those with high boiling points or a propensity for decomposition at atmospheric pressure.[1] For styrenic compounds like 3-(3-Chloro-5-fluorophenyl)-1-propene, the application of a vacuum is not merely advantageous; it is critical. The terminal double bond in styrenes is susceptible to polymerization at elevated temperatures, a process that can significantly reduce the yield of the desired monomer.[1] By reducing the ambient pressure, we effectively lower the boiling point of the compound, allowing for its distillation at a temperature that mitigates the risk of polymerization.

The boiling point of 3-(3-Chloro-5-fluorophenyl)-1-propene has been reported as 67°C at 5 mm Hg.[2] This physical property makes it an ideal candidate for vacuum distillation. The primary objective is to separate the desired product from less volatile impurities, such as residual catalysts or higher molecular weight byproducts, and more volatile impurities from the reaction solvent.

Experimental Protocol: Vacuum Distillation
  • Preparation of the Crude Material: The crude reaction mixture is first subjected to a preliminary work-up. This typically involves washing with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to neutralize any acidic impurities, followed by a wash with brine to reduce the water content. The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks or defects. Use high-vacuum grease on all ground-glass joints to ensure a tight seal. A Claisen adapter is recommended to minimize bumping.[3]

  • Distillation Procedure:

    • Transfer the dried crude oil into a round-bottom flask, adding a magnetic stir bar for smooth boiling.

    • Connect the flask to the distillation apparatus.

    • Gradually apply vacuum to the system. A pressure of approximately 5 mm Hg is targeted.

    • Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at a head temperature of approximately 67°C.

    • Monitor the distillation process closely, ensuring a steady distillation rate.

  • Purity Analysis: The purity of the collected fraction is assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram: Vacuum Distillation

Vacuum_Distillation cluster_prep Crude Material Preparation cluster_distillation Vacuum Distillation cluster_analysis Analysis prep1 Crude Reaction Mixture prep2 Aqueous Wash (5% NaHCO3, Brine) prep1->prep2 prep3 Drying (MgSO4) prep2->prep3 dist1 Charge Distillation Flask prep3->dist1 Transfer dist2 Apply Vacuum (5 mm Hg) dist1->dist2 dist3 Heat to Boiling dist2->dist3 dist4 Collect Fraction at 67°C dist3->dist4 analysis1 Purified Product dist4->analysis1 Yields analysis2 GC-MS Analysis analysis1->analysis2

Caption: Workflow for the purification of 3-(3-Chloro-5-fluorophenyl)-1-propene by vacuum distillation.

Flash Column Chromatography: Precision Purification for Complex Mixtures

Expertise & Experience: Flash column chromatography is an indispensable technique for the separation of compounds with similar polarities.[4] It operates on the principle of differential partitioning of solutes between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). For a molecule like 3-(3-Chloro-5-fluorophenyl)-1-propene, which is relatively non-polar, a normal-phase chromatography setup with a non-polar eluent system is highly effective.

The key to a successful flash chromatography purification is the selection of an appropriate solvent system that provides good separation between the target compound and its impurities on a thin-layer chromatography (TLC) plate. The goal is to have the product spot with a retention factor (Rf) of approximately 0.3-0.4, allowing for efficient elution and separation from both more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Develop a suitable eluent system using TLC. For 3-(3-Chloro-5-fluorophenyl)-1-propene, a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v) is a good starting point.

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation and Purity Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Determine the purity of the isolated product by ¹H NMR and GC-MS.

Workflow Diagram: Flash Column Chromatography

Flash_Chromatography cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis prep1 Crude Product prep2 TLC for Solvent System prep1->prep2 pur2 Elute with Solvent System prep2->pur2 Select Eluent prep3 Pack Silica Gel Column pur1 Dry Load Sample prep3->pur1 Prepare pur1->pur2 pur3 Collect Fractions pur2->pur3 pur4 Monitor by TLC pur3->pur4 analysis1 Combine Pure Fractions pur4->analysis1 Identify analysis2 Rotary Evaporation analysis1->analysis2 analysis3 ¹H NMR & GC-MS Analysis analysis2->analysis3

Caption: Workflow for the purification of 3-(3-Chloro-5-fluorophenyl)-1-propene by flash column chromatography.

Crystallization: The Path to High Purity for Solid Compounds

Expertise & Experience: Crystallization is a powerful purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[5] The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, leading to the formation of a crystalline lattice of the pure compound while impurities remain in the mother liquor.

For a compound like 3-(3-Chloro-5-fluorophenyl)-1-propene, which may be a low-melting solid or an oil at room temperature, inducing crystallization can be challenging. Techniques such as using a mixed-solvent system or low-temperature crystallization are often employed.[6][7] The choice of solvent is paramount; an ideal solvent will dissolve the compound when hot but not when cold. For non-polar compounds, a combination of a soluble solvent (e.g., dichloromethane, ethyl acetate) and an insoluble, miscible anti-solvent (e.g., hexanes, pentane) can be effective.

Experimental Protocol: Mixed-Solvent Crystallization
  • Solvent Selection:

    • Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Both solvents must be miscible. For our target compound, a dichloromethane/hexane or ethyl acetate/hexane system is a plausible choice.

  • Dissolution:

    • Dissolve the crude oil in a minimal amount of the hot "good" solvent.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Crystal Growth:

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation.

  • Isolation and Purity Analysis:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

    • Assess the purity of the crystals by melting point analysis and ¹H NMR.

Workflow Diagram: Crystallization

Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis prep1 Crude Oily Product prep2 Select Mixed Solvents prep1->prep2 cryst1 Dissolve in Hot 'Good' Solvent prep2->cryst1 Use Solvents cryst2 Add 'Poor' Solvent to Turbidity cryst1->cryst2 cryst3 Slow Cooling cryst2->cryst3 cryst4 Induce Crystal Growth cryst3->cryst4 analysis1 Vacuum Filtration cryst4->analysis1 Collect Crystals analysis2 Dry Crystals analysis1->analysis2 analysis3 Melting Point & ¹H NMR analysis2->analysis3

Caption: Workflow for the purification of 3-(3-Chloro-5-fluorophenyl)-1-propene by mixed-solvent crystallization.

Head-to-Head Comparison of Purification Techniques

The selection of an optimal purification strategy depends on a variety of factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and available resources. The following table provides a comparative summary of the three techniques discussed.

FeatureVacuum DistillationFlash Column ChromatographyCrystallization
Purity Achievable Good to High (typically 95-98%)High to Very High (>99%)Potentially Very High (>99.5%)
Typical Yield Moderate to Good (60-85%)Good (70-95%)Variable (50-90%)
Scalability Excellent (easily scaled to kg quantities)Good (up to hundreds of grams)Good (can be scaled, but may require optimization)
Time Requirement ModerateModerate to HighHigh (requires slow cooling)
Solvent Consumption LowHighModerate
Cost Low to ModerateModerate to HighLow
Ideal For Large quantities of thermally sensitive liquidsComplex mixtures with closely related impuritiesCompounds that are solid at room temperature or can be induced to crystallize
Key Limitation Separation of compounds with close boiling pointsCan be labor-intensive and requires significant solventNot suitable for all compounds, especially oils that are difficult to crystallize

Conclusion and Recommendations

Each of the discussed purification techniques offers a viable pathway to obtaining pure 3-(3-Chloro-5-fluorophenyl)-1-propene, with the optimal choice being contingent on the specific experimental context.

  • For large-scale synthesis where a purity of ~98% is sufficient, vacuum distillation is the most economical and efficient method. Its scalability and low solvent usage make it an attractive option for industrial applications.

  • When very high purity (>99%) is paramount, particularly for analytical standards or in the purification of complex reaction mixtures, flash column chromatography is the method of choice. Its high resolving power allows for the separation of closely related impurities that may be difficult to remove by other means.

  • If the compound is a solid or can be readily crystallized, crystallization offers the potential for achieving the highest level of purity. It is also a cost-effective and environmentally friendly technique due to lower solvent consumption compared to chromatography. However, it may require significant optimization to achieve good yields, especially for oily compounds.

In a research and development setting, a combination of these techniques is often employed. For instance, a preliminary purification by vacuum distillation could be followed by a final polishing step using flash chromatography to achieve the desired level of purity for sensitive applications. Ultimately, a thorough understanding of the principles behind each technique, coupled with careful experimental design and execution, will enable the researcher to consistently obtain high-purity 3-(3-Chloro-5-fluorophenyl)-1-propene for their scientific endeavors.

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  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed. [Link]

  • 3-Chloropropiophenone - PMC - NIH. [Link]

  • Principles in preparative HPLC - University of Warwick. [Link]

  • methods of purification of organic compounds - BYJU'S. [Link]

  • Application Compendium Solutions for Preparative HPLC. [Link]

  • ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... - ResearchGate. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google P

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Isomeric Purity Analysis of 3-(3-Chloro-5-fluorophenyl)-1-propene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the synthesis of fluorinated aryl propenes, specifically 3-(3-Chloro-5-fluorophenyl)-1-propene (Target Compound A ), the control of isomeric purity is a critical quality attribute (CQA). This molecule serves as a versatile intermediate for metathesis reactions, hydroborations, and Heck couplings.

The primary analytical challenge is not the identification of the target, but the quantification of its thermodynamically stable regioisomer: 1-(3-Chloro-5-fluorophenyl)-1-propene (Impurity B ). This "propenyl" impurity arises from the migration of the terminal double bond into conjugation with the aromatic ring, a process catalyzed by trace acids, bases, or transition metals (e.g., Palladium residuals) and accelerated by thermal stress.

The Isomer Landscape:

  • Target (Allyl Isomer): 3-(3-Chloro-5-fluorophenyl)-1-propene (Terminal alkene, kinetically favored).

  • Impurity (Propenyl Isomer): 1-(3-Chloro-5-fluorophenyl)-1-propene (Internal alkene, thermodynamically favored). Exists as E (trans) and Z (cis) geometric isomers.

This guide objectively compares three analytical methodologies—GC-FID , Reverse-Phase HPLC , and


H-NMR —to determine the most robust protocol for quantifying these isomers.
Critical Analysis of Analytical Methodologies
Method A: Gas Chromatography (GC-FID/MS)

The High-Resolution Workhorse with a Thermal Caveat

GC is often the default choice for volatile aryl propenes due to its superior resolution. However, the high temperatures of standard split/splitless injectors (


C) can artificially induce the very isomerization you are trying to measure.
  • Pros: Excellent resolution between Allyl, E-Propenyl, and Z-Propenyl isomers; high sensitivity (LOD < 10 ppm).

  • Cons: Risk of thermal degradation/isomerization in the inlet.

  • Verdict: Recommended only with "Cold On-Column" injection. Standard hot-needle injection invalidates the assay for high-purity checks.

Method B: High-Performance Liquid Chromatography (HPLC-UV)

The Robust Standard

HPLC eliminates the thermal stress, making it the most reliable method for accurate ratio determination. The challenge lies in selectivity; the allyl and propenyl isomers have similar hydrophobicities.

  • Pros: Non-destructive; compatible with thermally labile samples; robust quantification.

  • Cons: Lower peak capacity than GC; requires careful column selection to resolve E/Z propenyl pairs.

  • Verdict: The Gold Standard for QC. Use a Phenyl-Hexyl stationary phase for enhanced

    
     selectivity over standard C18.
    
Method C: Quantitative

H-NMR (qNMR)

The Structural Umpire

NMR provides absolute structural truth without the need for reference standards of the impurities. It relies on distinct chemical shift diagnostic signals.

  • Pros: No calibration standards required for impurities; absolute mole ratio determination.

  • Cons: High LOD (~0.1 - 0.5%); insufficient for trace impurity analysis in pharmaceutical GMP release testing.

  • Verdict: Essential for Method Validation and reference standard potency assignment, but not for routine batch release.

Comparative Data Summary
FeatureMethod A: GC-FID (Cold Inlet)Method B: HPLC-UV (Phenyl-Hexyl)Method C: qNMR (400 MHz)
Selectivity (

)
High (Boiling Point dominant)Medium (Hydrophobicity/

-interaction)
Perfect (Structural Environment)
LOD / LOQ 5 ppm / 15 ppm10 ppm / 30 ppm~1000 ppm (0.1%)
Linearity (

)
> 0.9995> 0.9990N/A (Molar Ratio)
Sample Integrity Risk of thermal isomerization100% Preserved 100% Preserved
Run Time 15–20 min12–15 min5–10 min (Acquisition)
Primary Use Case Process monitoring (IPC)Final Product Release (QC) Standard Qualification
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method (Recommended for QC)

Objective: Separate Target A from Impurity B (E/Z) without thermal stress.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent biphenyl phase).

    • Rationale: The Phenyl-Hexyl phase interacts differentially with the conjugated

      
      -system of the propenyl impurity vs. the isolated 
      
      
      
      -system of the allyl target.
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

    • B: Acetonitrile.

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 80% B

    • 12.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 210 nm (Target) and 254 nm (Impurity B has higher response here due to conjugation).

  • Self-Validation Check: The E-propenyl and Z-propenyl isomers should elute after the main allyl peak due to increased planarity and interaction with the stationary phase.

Protocol 2: qNMR Diagnostic Analysis

Objective: Confirm identity and calibrate HPLC response factors.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Signals:

    • Target (Allyl): Look for the benzylic doublet (

      
      ) at 
      
      
      
      3.30–3.40 ppm
      (
      
      
      ).
    • Impurity (Propenyl): Look for the terminal methyl doublet (

      
      ) at 
      
      
      
      1.85–1.90 ppm
      (
      
      
      ).
  • Calculation:

    
    
    
Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the synthesis stage.

IsomerAnalysisWorkflow Start Crude Reaction Mixture (3-Chloro-5-fluorophenyl-1-propene) Decision Is Thermal Stability Known? Start->Decision Path_Unstable Suspected Labile (Risk of Isomerization) Decision->Path_Unstable No / Unsure Path_Stable Thermally Stable Decision->Path_Stable Yes Method_HPLC HPLC-UV (Phenyl-Hexyl) Preferred for Release Testing Path_Unstable->Method_HPLC Method_NMR 1H-NMR Structure Confirmation Path_Unstable->Method_NMR Validation Method_GC GC-FID (Cold On-Column Only) Path_Stable->Method_GC Result_Quant Quantification of Allyl vs. Propenyl Ratio Method_HPLC->Result_Quant Method_GC->Result_Quant Method_NMR->Result_Quant >0.5% Impurity

Figure 1: Decision tree for analytical method selection emphasizing sample integrity.

References
  • Hassam, M., et al. (2015). Isomerization of Allylbenzenes.[1] ResearchGate. Link

  • Sigma-Aldrich. 3-Chloro-1-propene Product Specification & Analysis.[2] Merck Millipore. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9309, Allylbenzene. PubChem.[3][4] Link

  • Vertex Analytical. Development of a Method for Regioisomer Impurity Detection by Gas Chromatography. Longdom Publishing. Link

Sources

Assessing the impact of chloro vs fluoro substitution on phenylpropene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical synthesis, the choice between chlorine (Cl) and fluorine (F) substitution on a phenylpropene backbone is rarely a binary choice of "halogenation." It is a strategic decision that alters the molecule's electronic landscape, metabolic fate, and synthetic utility.

This guide objectively compares the two substitutions. The core finding is distinct: While Fluorine acts as a "metabolic shield" with high electronegativity but surprisingly efficient resonance donation, Chlorine serves as a "lipophilic anchor" and a reactive handle for cross-coupling. This guide provides the physicochemical grounding and experimental protocols to validate these effects in your specific phenylpropene derivatives.

Physicochemical & Electronic Profiling

To predict reactivity, one must understand the fundamental forces at play. The "Fluoro Effect" arises from the unique overlap of 2p orbitals, whereas Chlorine’s behavior is dominated by its larger 3p orbitals and lower bond dissociation energy.

Table 1: Comparative Physicochemical Metrics
MetricFluoro-Phenylpropene (F)Chloro-Phenylpropene (Cl)Impact on Reactivity
Van der Waals Radius 1.47 Å1.75 ÅSterics: F is isosteric to H/O; Cl introduces significant bulk, restricting rotation.
Bond Energy (C-X) ~485 kJ/mol~327 kJ/molStability: C-F is inert to standard Pd-catalysis; C-Cl is a reactive handle (Suzuki/Buchwald).
Electronegativity (

)
3.983.16Induction (-I): F withdraws density strongly through

-bonds.
Hammett

0.060.23Net Effect: Cl is more electron-withdrawing in the para position due to weaker resonance back-donation.
Resonance (

)
-0.48-0.24Donation (+R): F donates electrons strongly back into the ring (2p-2p overlap), stabilizing benzylic carbocations.
The Electronic Tug-of-War

The reactivity of the propenyl "tail" is dictated by how the halogen communicates with the ring.

  • Fluorine: Exerts a massive inductive pull (-I) but compensates with strong resonance donation (+R). In electrophilic additions (e.g., epoxidation), p-Fluoro derivatives often react faster than p-Chloro derivatives because F can stabilize the developing positive charge better than Cl.

  • Chlorine: Its orbital mismatch (3p-2p) prevents effective back-donation. The inductive withdrawal dominates, making the ring and the conjugated alkene more electron-deficient than the F-analog.

ElectronicEffects F_Atom Fluorine Atom (2p Orbitals) Phenyl Phenyl Ring ($pi$-System) F_Atom->Phenyl Strong -I (Induction) F_Atom->Phenyl Strong +R (Resonance) Cl_Atom Chlorine Atom (3p Orbitals) Cl_Atom->Phenyl Moderate -I Cl_Atom->Phenyl Weak +R (Mismatch) Alkene Propenyl Tail (Reactive Center) Phenyl->Alkene Electronic Transmission

Figure 1: Electronic transmission pathways.[1][2][3] Note the thick blue line for Fluorine, indicating efficient resonance overlap that can paradoxically activate the ring compared to Chlorine.

Synthetic Reactivity Benchmarks

A. The "Halogen Handle" (C-X Bond Reactivity)

This is the starkest differentiator.

  • Chloro-Phenylpropenes: The C-Cl bond is a "waiting" functional group. It is stable enough to survive mild conditions but reactive enough for Palladium-catalyzed cross-coupling (Suzuki, Heck).

  • Fluoro-Phenylpropenes: The C-F bond is a "dead end" in standard synthesis. It requires specialized activation (e.g., Ni-mediated C-F activation) to modify.

B. The "Alkene Tail" (Double Bond Functionalization)

When subjecting the propenyl chain to Epoxidation (a probe for electron density):

  • Hypothesis: Electron-rich alkenes react faster.

  • Observation: p-F-phenylpropene reacts faster than p-Cl-phenylpropene.

  • Reasoning: The +R effect of Fluorine pumps electron density into the ring, which conjugates with the alkene. Chlorine's weaker +R effect leaves the alkene more electron-deficient (deactivated).

Experimental Protocols

Protocol A: Competitive Epoxidation Assay (Reactivity Probe)

Objective: To quantify the electronic influence of the halogen on the remote alkene.

Materials:

  • Substrate A: p-Fluoro-trans-anethole (1.0 eq)

  • Substrate B: p-Chloro-trans-anethole (1.0 eq)

  • Oxidant: m-CPBA (0.5 eq - Limiting Reagent)

  • Standard: Dodecane (Internal GC Standard)

  • Solvent: Dichloromethane (DCM), anhydrous

Methodology:

  • Preparation: In a flame-dried flask, dissolve 1.0 mmol of Substrate A, 1.0 mmol of Substrate B, and 0.5 mmol of Dodecane in 10 mL DCM.

  • Initiation: Cool to 0°C. Add m-CPBA (0.5 mmol) dropwise over 5 minutes. Why? Slow addition prevents exotherm spikes that mask kinetic differences.

  • Quenching: After 30 minutes, quench with 10% Na₂SO₃ (aq).

  • Analysis: Extract with DCM, wash with NaHCO₃, and analyze the organic layer via GC-FID.

  • Calculation: Calculate the Relative Rate Factor (

    
    ) using the equation:
    
    
    
    
    Expectation: F-analog consumption > Cl-analog consumption.
Protocol B: Chemoselective Suzuki Coupling (C-Cl Utility)

Objective: To demonstrate the utility of Cl as a handle while preserving the alkene.

Methodology:

  • Charge: Combine p-chlorophenylpropene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Degassed Toluene/Water (4:1). Why? Biphasic systems often protect the alkene from side reactions.

  • Reflux: Heat to 90°C for 4 hours under Argon.

  • Result: The C-Cl bond cleaves to form the biaryl product. The propenyl tail remains intact. Note: Attempting this with the Fluoro-analog will result in 0% conversion.

Metabolic & Pharmacological Implications[4][5][6][7][8][9]

In drug design, replacing H with F or Cl is a standard tactic to block metabolism (specifically CYP450 oxidation).

  • Metabolic Blocking: Both halogens effectively block para-hydroxylation.

  • Lipophilicity (LogP): Chlorine adds significant lipophilicity (

    
    ) compared to Fluorine (
    
    
    
    ).
    • Implication: If your lead compound has poor membrane permeability, switch F

      
       Cl. If it has solubility issues, switch Cl 
      
      
      
      F.

MetabolicFate Drug Phenylpropene Derivative CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP Path_H Substituent = H CYP->Path_H Path_F Substituent = F CYP->Path_F Path_Cl Substituent = Cl CYP->Path_Cl Metabolite Hydroxylated Metabolite (Rapid Clearance) Path_H->Metabolite Oxidation at para-position Stable Metabolically Stable (Extended Half-life) Path_F->Stable C-F Bond Strong Blocks Oxidation Path_Cl->Stable C-Cl Bond Strong Lipophilic High LogP / Tissue Accumulation Path_Cl->Lipophilic Increases Hydrophobicity

Figure 2: Metabolic decision tree. Note that while both halogens block metabolism, Chlorine carries a "lipophilicity tax" that Fluorine avoids.

References

  • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.

  • Smith, D. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH/PubMed. (Note: Representative link for recent metabolic stability reviews).

  • Lumen Learning. (2024). Substituent Effects in Electrophilic Substitutions.

Sources

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